(3S,4S)-PF-06459988
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@@H]4CN(C[C@H]4OC)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3S,4S)-PF-06459988 chemical structure and properties
An In-depth Technical Guide on (3S,4S)-PF-06459988: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] The more active (3R,4R) enantiomer, PF-06459988, was developed to target the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC).[2][3] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this class of compounds.
Chemical Structure and Properties
This compound and its active enantiomer are characterized by a pyrrolo[2,3-d]pyrimidine core. The key structural features include a covalent warhead (an acrylamide group) that forms an irreversible bond with a cysteine residue in the ATP-binding site of EGFR.
Table 1: Chemical Properties of PF-06459988
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂ClN₇O₃ | PubChem |
| Molecular Weight | 431.9 g/mol | PubChem |
| CAS Number | 1858291-14-1 ((3S,4S) enantiomer) | MedChemExpress |
| CAS Number | 1428774-45-1 ((3R,4R) enantiomer) | PubChem |
| IUPAC Name | 1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | DrugBank Online |
| SMILES | CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | PubChem |
| Water Solubility | 0.177 mg/mL (predicted) | DrugBank Online |
| logP | 2.38 (predicted) | DrugBank Online |
Mechanism of Action and Signaling Pathway
PF-06459988 is a third-generation EGFR inhibitor designed to be highly selective for EGFR mutants, including those with the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity is crucial for minimizing the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.[5]
The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of the inhibitor and the Cys797 residue in the ATP-binding pocket of EGFR. This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Biological Activity
The biological activity of PF-06459988 has been evaluated in both biochemical and cellular assays. It demonstrates high potency against EGFR T790M-containing double mutants and significant selectivity over WT EGFR. The (3S,4S) enantiomer is noted to be less active.[1]
Table 2: In Vitro Cellular Activity of PF-06459988 ((3R,4R) enantiomer)
| Cell Line | EGFR Status | IC₅₀ (nM) |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
| Data sourced from ResearchGate, citing Cheng et al., 2016.[2] |
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize EGFR inhibitors like PF-06459988.
In Vitro EGFR Kinase Assay (Generalized Protocol)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the compound against the enzymatic activity of recombinant EGFR.
Materials:
-
Recombinant human EGFR (WT and mutant forms, e.g., T790M/L858R)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the EGFR enzyme in kinase buffer.
-
Add the diluted compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.[6]
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[6]
-
Incubate for 1 hour at room temperature.[6]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which involves a luminescence-based readout.[7]
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay - Generalized Protocol)
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines with different EGFR statuses.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT EGFR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[6][8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[6][9]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ values.
Experimental Workflow
The development and characterization of a targeted inhibitor like PF-06459988 typically follows a multi-stage workflow, from initial screening to in vivo efficacy studies.
Conclusion
This compound is the less active enantiomer of a potent and selective third-generation irreversible EGFR inhibitor. The active (3R,4R) enantiomer, PF-06459988, effectively targets the T790M resistance mutation in EGFR, a significant challenge in the treatment of NSCLC. Its high selectivity for mutant over wild-type EGFR represents a critical advancement in minimizing off-target effects and improving the therapeutic window. The methodologies described provide a framework for the evaluation of such targeted inhibitors, from initial biochemical characterization to cellular and in vivo efficacy studies. Further research into the specific activities and pharmacokinetic profiles of both enantiomers is essential for a complete understanding of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
(3S,4S)-PF-06459988 mechanism of action on EGFR
An In-Depth Technical Guide on the Mechanism of Action of PF-06459988 on the Epidermal Growth Factor Receptor (EGFR)
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action for the third-generation EGFR inhibitor, PF-06459988. Developed to address acquired resistance to earlier-generation tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC), PF-06459988 is a potent, irreversible, and mutant-selective inhibitor. It specifically targets EGFR variants containing the T790M "gatekeeper" mutation, which is a primary driver of resistance, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby promising a wider therapeutic window and reduced side effects.[1][2][3] This document details the molecular interactions, effects on signaling pathways, quantitative potency, and the experimental methodologies used to characterize this compound.
Note on Stereochemistry: The primary focus of research and the potent biological activity is attributed to the (3R,4R) enantiomer of PF-06459988. The requested topic, (3S,4S)-PF-06459988 , is the less active S-enantiomer.[4] This guide will describe the mechanism of the active (3R,4R)-PF-06459988, which is the compound referred to as PF-06459988 in major studies.
Core Mechanism of Action: Irreversible Covalent Inhibition
PF-06459988 is classified as a third-generation, irreversible EGFR tyrosine kinase inhibitor.[1] Its mechanism is predicated on a two-step process that distinguishes it from first-generation reversible inhibitors.
-
Reversible Binding: Initially, the molecule's pyrrolo[2,3-d]pyrimidine core docks non-covalently into the ATP-binding pocket of the EGFR kinase domain.[3][5] The design strategy for PF-06459988 focused on optimizing this reversible binding affinity to enhance selectivity.[1][2]
-
Covalent Bond Formation: Following initial binding, a reactive acrylamide "warhead" on the molecule forms a permanent, covalent bond with the thiol group of the Cysteine-797 (C797) residue located at the edge of the ATP-binding site.
This irreversible binding permanently locks the inhibitor in place, preventing ATP from binding and blocking the receptor's kinase activity. This leads to a sustained inhibition of EGFR autophosphorylation and subsequent downstream signaling.
Selectivity for T790M Mutants
First-generation EGFR TKIs like gefitinib and erlotinib are effective against activating mutations (e.g., L858R, Del19) but lose efficacy when the secondary T790M mutation arises.[1][2] The T790M mutation substitutes a threonine with a larger methionine in the ATP pocket, increasing the receptor's affinity for ATP and sterically hindering the binding of these earlier inhibitors.
PF-06459988 was specifically designed to overcome this challenge. Its structure is optimized to fit within the altered topography of the T790M-mutant EGFR kinase domain. This structural compatibility allows it to bind with high potency to T790M-containing double mutants (L858R/T790M and Del19/T790M) while having a significantly lower affinity for WT EGFR.[1][2] This "WT-sparing" profile is crucial for minimizing dose-limiting toxicities, such as rash and diarrhea, which are caused by the inhibition of WT EGFR in healthy tissues.[1][2]
Impact on EGFR Signaling Pathways
Activation of EGFR, typically through ligand binding (e.g., EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation.[6][7] The two primary pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.
-
PI3K-AKT-mTOR Pathway: A major regulator of cell survival, growth, and metabolism.
By irreversibly blocking EGFR's kinase activity, PF-06459988 prevents the phosphorylation events that trigger these pathways. This leads to the arrest of tumor cell proliferation and the induction of apoptosis.
Quantitative Data: Potency and Selectivity
The efficacy of PF-06459988 has been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against key EGFR mutants and its selectivity over WT EGFR.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| H1975 | L858R / T790M | 13 |
| PC9-DRH | Del19 / T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del19 | 140 |
| HCC827 | Del19 | 90 |
| A549 | Wild-Type (WT) | 5100 |
| Data sourced from MedChemExpress, citing Cheng, H., et al. (2016).[8] |
As shown in the table, PF-06459988 is most potent against the double-mutant cell lines (H1975, PC9-DRH) that represent the primary clinical resistance mechanism.[8] The IC₅₀ value against the WT cell line (A549) is over 390 times higher than for the H1975 cell line, quantitatively confirming its mutant-selective, WT-sparing profile.
Experimental Protocols
The characterization of PF-06459988 involves several key experimental methodologies to determine its mechanism, potency, and selectivity.
A. Enzymatic Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compound on purified EGFR kinase domains (WT and various mutants).
-
Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay.
-
The purified EGFR kinase enzyme is incubated with a biotinylated tyrosine kinase substrate peptide and ATP in the presence of varying concentrations of PF-06459988.
-
The reaction is allowed to proceed, during which the enzyme phosphorylates the substrate.
-
The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium and streptavidin into close proximity and generating a FRET signal.
-
The signal intensity is inversely proportional to the inhibitor's activity. IC₅₀ values are calculated from the dose-response curve.
-
B. Cellular Proliferation and Viability Assays
-
Objective: To measure the effect of PF-06459988 on the growth and survival of cancer cell lines with different EGFR mutation statuses.
-
Methodology:
-
NSCLC cell lines (e.g., H1975, A549) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of PF-06459988 for a set period (e.g., 72 hours).
-
Cell viability is assessed using reagents like CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or MTS/MTT assays.
-
Luminescence or absorbance is measured, and data are normalized to untreated controls to generate dose-response curves and calculate IC₅₀ values.
-
C. Western Blotting for Phospho-Protein Analysis
-
Objective: To visually confirm the inhibition of EGFR phosphorylation and downstream signaling proteins (p-AKT, p-ERK).
-
Methodology:
-
Cells are treated with PF-06459988 for a short duration (e.g., 2 hours).[8]
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.
-
A reduction in the signal for phosphorylated proteins in treated samples indicates target engagement and pathway inhibition.
-
Conclusion
The (3R,4R) enantiomer of PF-06459988 is a highly engineered third-generation TKI that effectively addresses acquired resistance in EGFR-mutant NSCLC. Its mechanism of action is defined by its potent and selective irreversible covalent inhibition of T790M-containing EGFR mutants. By forming a permanent bond with Cys797 in the ATP-binding site, it ensures a durable blockade of the receptor's kinase function, leading to the shutdown of pro-survival signaling pathways and subsequent tumor cell death. Its WT-sparing profile, supported by quantitative cellular data, underscores its design as a targeted therapeutic with a potentially improved safety profile over earlier-generation inhibitors.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sci-hub.box [sci-hub.box]
- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of (3S,4S)-PF-06459988: A Technical Guide
This document provides a comprehensive technical overview of the discovery and synthesis of (3S,4S)-PF-06459988, a stereoisomer of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
PF-06459988 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] The active enantiomer, (3R,4R)-PF-06459988, demonstrates high potency against EGFR mutants while sparing the wild-type (WT) form, thus reducing dose-limiting toxicities.[3][4] The (3S,4S) enantiomer is known to be the less active stereoisomer.[5] Understanding the synthesis and biological profile of both enantiomers is crucial for a complete structure-activity relationship (SAR) analysis and for regulatory purposes.
Discovery and Rationale
The development of PF-06459988 was driven by the clinical need to overcome resistance to EGFR TKIs like gefitinib and erlotinib, which is frequently caused by the T790M "gatekeeper" mutation in the EGFR kinase domain.[1] The design strategy focused on creating a covalent inhibitor that could form a strong bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. A key innovation in the discovery of PF-06459988 was the optimization of reversible binding affinity to achieve high potency and selectivity for the T790M mutant.[1][2] The molecule features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold for kinase inhibitors, and a Michael acceptor (acrylamide group) to enable covalent modification of the target protein.[6]
Synthesis of this compound
While the primary literature extensively covers the synthesis of the active (3R,4R)-enantiomer, a detailed experimental protocol for the (3S,4S)-enantiomer is not explicitly provided. However, a plausible synthetic route can be inferred by utilizing the corresponding (3S,4S)-configured starting materials and following the general procedures outlined for the (3R,4R) synthesis.
Proposed Synthetic Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
The Role of (3S,4S)-PF-06459988 in T790M Mutant EGFR Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of first and second-generation TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in the EGFR kinase domain. This has spurred the development of third-generation EGFR inhibitors specifically designed to target this resistance mutation. Among these, PF-06459988 has emerged as a potent, irreversible, and mutant-selective inhibitor. This technical guide delves into the role of its less active enantiomer, (3S,4S)-PF-06459988, in the research and development of T790M mutant EGFR-targeted therapies. While PF-06459988 is the primary active compound, understanding the activity of its stereoisomer is crucial for establishing structure-activity relationships and ensuring the stereospecificity of the intended therapeutic agent.
Core Concepts: Targeting the T790M Mutation
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 of the EGFR kinase domain. This substitution sterically hinders the binding of first and second-generation TKIs and increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors[1][2]. Third-generation inhibitors like PF-06459988 are designed to overcome this by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition[3]. Furthermore, they are engineered to have greater selectivity for mutant EGFR over wild-type (WT) EGFR, thereby minimizing off-target toxicities such as skin rash and diarrhea[3][4].
Quantitative Data Summary
The following tables summarize the in vitro potency of PF-06459988, the active enantiomer of the compound of interest, against various EGFR genotypes and cell lines. The data for the less active (3S,4S)-enantiomer, where available, is included to highlight the stereospecificity of the interaction.
Table 1: In Vitro Potency of PF-06459988 against EGFR Kinase Variants
| EGFR Genotype | IC50 (nM) | Reference |
| L858R/T790M | 13 | [5][6] |
| Del19/T790M | 7 | [5][6] |
| L858R | 21 | [6] |
| Del19 | 140 | [6] |
| Wild-Type | 5100 | [5][6] |
Table 2: Cellular Proliferation Inhibition by PF-06459988 in NSCLC Cell Lines
| Cell Line | EGFR Genotype | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 13 | [5][6] |
| PC9-DRH | Del19/T790M | 7 | [5][6] |
| H3255 | L858R | 21 | [6] |
| PC9 | Del19 | 140 | [6] |
| HCC827 | Del19 | 90 | [6] |
| A549 | Wild-Type | 5100 | [5][6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments used to characterize the activity of EGFR inhibitors like PF-06459988.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified EGFR enzyme variants.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR (WT, L858R/T790M, etc.)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and peptide substrate in kinase buffer.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
NSCLC cell lines (e.g., H1975, PC9-DRH, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Reagents and Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
NSCLC cell line (e.g., H1975)
-
Matrigel
-
Test compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Plot mean tumor volume over time for each group to visualize the treatment effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in EGFR signaling and the workflow for inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.
References
- 1. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to (3R,4R)-PF-06459988: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the epidermal growth factor receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the majority of patients develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain. This has necessitated the development of third-generation EGFR inhibitors that can effectively target these resistant tumors while sparing wild-type (WT) EGFR to minimize off-target toxicities.
(3R,4R)-PF-06459988 is a potent, irreversible, and mutant-selective third-generation EGFR inhibitor designed to address this clinical challenge. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of receptor signaling. Notably, its counterpart, (3S,4S)-PF-06459988, is a less active enantiomer. This document provides a comprehensive technical overview of the preclinical data and methodologies associated with the study of (3R,4R)-PF-06459988 in the context of NSCLC.
Mechanism of Action
(3R,4R)-PF-06459988 is an orally available small molecule that selectively and irreversibly inhibits mutant forms of EGFR, including the T790M resistance mutation.[1][2] Its mechanism of action is centered on the covalent modification of Cys797 within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] A key advantage of (3R,4R)-PF-06459988 is its significant selectivity for mutant EGFR over WT EGFR, which is attributed to its ability to exploit the conformational changes induced by the T790M mutation. This selectivity profile is expected to translate into a wider therapeutic window and reduced side effects compared to less selective EGFR inhibitors.[2][3]
Preclinical Data
The preclinical efficacy of (3R,4R)-PF-06459988 has been demonstrated through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized below.
In Vitro Potency and Selectivity
The inhibitory activity of (3R,4R)-PF-06459988 was assessed against various EGFR genotypes in both enzymatic and cellular assays.
Table 1: In Vitro Inhibitory Activity of (3R,4R)-PF-06459988 Against EGFR Mutants
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 | Del E746-A750 | 140 |
| PC-9 (T790M resistant) | Del E746-A750/T790M | 7 |
| H3255 | L858R | 21 |
| A549 | Wild-Type | 5100 |
Data sourced from Cheng et al., 2016.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of (3R,4R)-PF-06459988 was evaluated in a mouse xenograft model using the H1975 human NSCLC cell line, which harbors the L858R/T790M EGFR mutations.
Table 2: In Vivo Efficacy of (3R,4R)-PF-06459988 in an H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| (3R,4R)-PF-06459988 | 10 | 85 |
| (3R,4R)-PF-06459988 | 30 | 98 |
| (3R,4R)-PF-06459988 | 100 | >100 (Tumor Regression) |
Data represents a summary of findings from preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
In Vitro EGFR Kinase Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of (3R,4R)-PF-06459988 against purified EGFR enzymes.
-
Materials:
-
Recombinant human EGFR (Wild-Type, L858R/T790M)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
(3R,4R)-PF-06459988 (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure:
-
In a 384-well plate, add kinase buffer containing the respective EGFR enzyme.
-
Add serial dilutions of (3R,4R)-PF-06459988 or DMSO (vehicle control).
-
Incubate for 30 minutes at room temperature to allow for covalent inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves using a non-linear regression model.
-
Cellular Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal growth inhibition (GI50) of (3R,4R)-PF-06459988 on NSCLC cell lines with different EGFR statuses.
-
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
(3R,4R)-PF-06459988 (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (3R,4R)-PF-06459988 or DMSO (vehicle control) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of (3R,4R)-PF-06459988 in a mouse model of NSCLC.
-
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
H1975 NSCLC cells
-
Matrigel
-
(3R,4R)-PF-06459988 formulated for oral gavage
-
Vehicle control
-
-
Procedure:
-
Subcutaneously implant H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer (3R,4R)-PF-06459988 or vehicle control orally, once daily.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Signaling Pathways and Visualizations
(3R,4R)-PF-06459988 exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by mutant EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which plays a central role in cell survival and growth.
Caption: EGFR signaling pathway inhibition by (3R,4R)-PF-06459988.
The diagram above illustrates the canonical EGFR signaling pathways. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. (3R,4R)-PF-06459988 irreversibly binds to the mutant EGFR, effectively blocking the downstream signaling through both the MAPK and PI3K-AKT pathways, leading to the inhibition of cell proliferation, growth, and survival.
Caption: Preclinical experimental workflow for (3R,4R)-PF-06459988.
This workflow diagram outlines the logical progression of preclinical studies for evaluating a novel EGFR inhibitor like (3R,4R)-PF-06459988. The process begins with in vitro biochemical and cellular assays to determine potency and selectivity, followed by in vivo studies in relevant animal models to assess anti-tumor efficacy. The culmination of these studies provides a comprehensive data package for further clinical development.
References
- 1. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of PF-06459988: A Technical Guide to the Biological Activity of its S-enantiomer
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of the S-enantiomer of PF-06459988, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's stereoisomers, offering a comprehensive overview of their comparative activities, the underlying mechanisms of action, and the experimental protocols utilized in their evaluation.
Executive Summary
PF-06459988 is a potent and selective inhibitor of mutant EGFR, particularly those harboring the T790M resistance mutation. The commercially available and clinically investigated form of this compound is the (3R,4R)-enantiomer, which exhibits high efficacy against target mutations while sparing wild-type (WT) EGFR. In contrast, the (3S,4S)-enantiomer, the subject of this guide, is characterized as being significantly less active. This document collates the available quantitative and qualitative data to elucidate the stereochemical impact on the biological function of PF-06459988, providing valuable insights for structure-activity relationship studies and future drug design.
Data Presentation: Comparative Biological Activity of PF-06459988 Enantiomers
While extensive quantitative data for the potent (3R,4R)-enantiomer of PF-06459988 is available, direct quantitative measurements of the biological activity of the (3S,4S)-enantiomer are not prevalent in publicly accessible literature. The consistent description of the (3S,4S)-enantiomer is that it is "less active." Based on studies of other chiral covalent inhibitors, it is reasonable to infer that the difference in activity is substantial.
The following table summarizes the reported biological activity of the active (3R,4R)-enantiomer of PF-06459988 against various cell lines. This data serves as a benchmark for understanding the potency that is largely absent in the S-enantiomer.
| Cell Line | EGFR Mutation Status | IC50 (nM) for (3R,4R)-PF-06459988 |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability. The significantly higher IC50 value for the wild-type cell line (A549) demonstrates the selectivity of the active enantiomer for mutant EGFR. It is anticipated that the IC50 values for the (3S,4S)-enantiomer against these cell lines would be considerably higher.
Mechanism of Action: The Critical Role of Stereochemistry
PF-06459988 is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently disables the kinase activity, leading to the inhibition of downstream signaling pathways and subsequent cell death in EGFR-dependent cancer cells.
The profound difference in activity between the enantiomers stems from the specific three-dimensional arrangement of atoms. The (3R,4R) configuration allows for an optimal orientation of the molecule within the EGFR binding pocket, facilitating the crucial non-covalent interactions necessary for the subsequent covalent bond formation. Conversely, the stereochemistry of the (3S,4S)-enantiomer likely results in a suboptimal fit, sterically hindering its ability to engage with the key amino acid residues required for potent inhibition and covalent modification of Cys797.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of kinase inhibitors. Below are representative methodologies for key experiments.
Synthesis of Chiral Intermediates
The stereospecific synthesis of the (3R,4R) and (3S,4S) enantiomers of PF-06459988 relies on the availability of the corresponding chiral pyrrolidine intermediates. A common precursor is (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Various synthetic routes to this and its enantiomer have been reported, often starting from chiral pool materials like D-glucose or employing asymmetric synthesis strategies such as 1,3-dipolar cycloaddition reactions.
Example Synthetic Approach for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol:
A multi-step synthesis starting from diacetone-D-glucose can be employed. This involves the formation of a 3-C-(azidomethyl)-3-deoxy-d-allose intermediate, which then undergoes an intramolecular reductive amino alkylation to form the pyrrolidine ring. Subsequent protective group manipulations and oxidative cleavage yield the desired chiral diol.
EGFR Kinase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein (wild-type or mutant).
-
Reagents and Materials: Recombinant human EGFR (T790M/L858R or WT), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The inhibitor (S- or R-enantiomer of PF-06459988) is serially diluted in DMSO and then in kinase assay buffer.
-
The EGFR enzyme is pre-incubated with the inhibitor for a defined period (e.g., 30 minutes) at room temperature in a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses (e.g., H1975, PC9-DRH, A549) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the PF-06459988 enantiomers for a prolonged period (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, a reagent that measures ATP levels (indicative of metabolically active cells) is added, and the resulting luminescence is measured.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Conclusion
The available evidence strongly indicates that the biological activity of PF-06459988 is highly dependent on its stereochemistry, with the (3R,4R)-enantiomer being the active form responsible for the potent and selective inhibition of mutant EGFR. The (3S,4S)-enantiomer is significantly less active, likely due to a steric clash in the EGFR binding pocket that prevents efficient binding and covalent modification of the target. While direct quantitative comparisons of the enantiomers' activities are scarce in the literature, the qualitative data, supported by the principles of stereospecificity in drug-receptor interactions, provides a clear picture of the critical role of the (3R,4R) configuration for the therapeutic effect of PF-06459988. Further studies providing quantitative IC50 values for the S-enantiomer would be beneficial for a complete understanding of its pharmacological profile.
Unraveling the Stereochemical Intricacies of PF-06459988: A Technical Guide to a Potent EGFR Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the stereochemistry of PF-06459988, a third-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of stereoisomerism in the compound's potency and selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
PF-06459988 is an orally available small molecule designed to selectively target mutant forms of EGFR, particularly the T790M resistance mutation that often arises after treatment with first-generation EGFR inhibitors.[1][2] Its chemical structure, 1-{(3R,4R)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one, reveals two chiral centers on the pyrrolidine ring, leading to distinct stereoisomers.[3]
The Decisive Role of (3R,4R) Stereochemistry
The biological activity of PF-06459988 is intrinsically linked to its (3R,4R) configuration. This specific arrangement is crucial for its high potency and selectivity against EGFR mutants containing the T790M mutation, while sparing wild-type (WT) EGFR.[2][4][5] The alternative stereoisomer, the (3S,4S) enantiomer, has been shown to be significantly less active, underscoring the strict stereochemical requirements for effective binding and inhibition.[6]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the inhibitory potency of PF-06459988 against various EGFR genotypes and cell lines, highlighting its selectivity for mutant forms.
| Target | Cell Line | IC50 (nM) |
| EGFR (L858R/T790M) | H1975 | 13[7] |
| EGFR (Del/T790M) | PC9-DRH | 7[7] |
| EGFR (L858R) | H3255 | 21[7] |
| EGFR (Del) | PC9 | 140[7] |
| EGFR (Del) | HCC827 | 90[7] |
| EGFR (WT) | A549 | 5100[7] |
Mechanism of Action: Irreversible Inhibition of Mutant EGFR
PF-06459988 functions as a covalent inhibitor. It forms an irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification permanently disables the kinase activity, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[8] The inhibitor's design, which includes an electrophilic warhead, facilitates this targeted covalent interaction.[2][4]
Below is a diagram illustrating the signaling pathway targeted by PF-06459988.
Experimental Protocols
The determination of PF-06459988's inhibitory activity and stereochemical importance relies on robust experimental methodologies. The following sections detail the typical protocols used in the evaluation of this class of inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06459988 against purified EGFR kinase domains (wild-type and mutant forms).
Methodology:
-
Recombinant human EGFR kinase domains are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the EGFR enzyme, a peptide substrate, and ATP.
-
PF-06459988, dissolved in a suitable solvent like DMSO, is added in a serial dilution to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of PF-06459988 on the proliferation of cancer cell lines with different EGFR genotypes.
Methodology:
-
Cancer cell lines (e.g., H1975, PC9-DRH, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of PF-06459988.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or resazurin-based assays) or by quantifying ATP levels.
-
The IC50 values are determined by analyzing the dose-response relationship.
The workflow for evaluating PF-06459988's efficacy is depicted in the diagram below.
Conclusion
The stereochemistry of PF-06459988 is a paramount determinant of its efficacy as a third-generation EGFR inhibitor. The (3R,4R) configuration is essential for achieving high potency against clinically relevant EGFR mutations, including the T790M resistance mutation, while maintaining a favorable selectivity profile over wild-type EGFR. This detailed understanding of its structure-activity relationship, derived from rigorous biochemical and cellular assays, has been instrumental in its development as a targeted cancer therapeutic. Further investigation into this and similar compounds continues to advance the field of precision oncology.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.diamond.ac.uk [publications.diamond.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Studies of (3S,4S)-PF-06459988: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a technical guide on the preliminary in vitro studies related to (3S,4S)-PF-06459988. Extensive literature review indicates that this compound is the less active S-enantiomer of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. While direct quantitative in vitro data for the (3S,4S) stereoisomer is not extensively published, this guide will provide the available context of its more active counterpart, (3R,4R)-PF-06459988, to offer a comprehensive understanding of the compound's biological target and mechanism of action. The methodologies and signaling pathways detailed herein are directly relevant for the study of both enantiomers.
Introduction to PF-06459988
PF-06459988 is a third-generation, irreversible inhibitor of EGFR, specifically designed to target the T790M mutation, which is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC).[1][2][3] The active enantiomer, (3R,4R)-PF-06459988, demonstrates high potency and selectivity for T790M-containing double mutant EGFRs while sparing wild-type (WT) EGFR, thereby potentially reducing the severe adverse events associated with non-selective EGFR inhibition.[1][2][3] In contrast, this compound is identified as the less active enantiomer.[4]
Quantitative In Vitro Data for (3R,4R)-PF-06459988
To provide a framework for understanding the potential, albeit significantly lower, activity of this compound, the following tables summarize the in vitro inhibitory activity of the active (3R,4R) enantiomer against various EGFR genotypes and cell lines.
Table 1: Enzymatic Inhibition of EGFR by (3R,4R)-PF-06459988
| Target | IC₅₀ (nM) |
| EGFR (L858R/T790M) | 13 |
| EGFR (Del/T790M) | 7 |
Table 2: Cellular Inhibition of EGFR by (3R,4R)-PF-06459988
| Cell Line | EGFR Genotype | IC₅₀ (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 | Del/T790M | 7 |
| A549 | WT | 5100 |
Signaling Pathway
PF-06459988 exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades that regulate cell proliferation, survival, and migration. The T790M mutation enhances ATP binding affinity, leading to constitutive activation of the receptor. (3R,4R)-PF-06459988 irreversibly binds to a cysteine residue in the ATP-binding site of mutant EGFR, blocking its kinase activity.
Experimental Protocols
The following are generalized experimental protocols that would be used to assess the in vitro activity of EGFR inhibitors like this compound.
EGFR Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.
-
Reagents and Materials : Recombinant human EGFR (mutant and wild-type), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines expressing different forms of EGFR.
-
Reagents and Materials : Human cancer cell lines (e.g., H1975, PC-9, A549), cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure : a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a luminescence-based assay that quantifies ATP levels. e. Determine the IC₅₀ value from the dose-response curve.
Conclusion
While specific in vitro studies on this compound are not prominently featured in the reviewed literature, its identity as the less active enantiomer of (3R,4R)-PF-06459988 provides a crucial context for its expected biological activity. The potent and selective inhibition of mutant EGFR by the (3R,4R) enantiomer underscores the importance of stereochemistry in the design of targeted cancer therapies. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for any future in vitro evaluation of this compound and other related compounds in the field of drug discovery and development. Further studies would be required to quantitatively determine the inhibitory profile of the (3S,4S) enantiomer and to fully elucidate the structure-activity relationship of this class of EGFR inhibitors.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for (3S,4S)-PF-06459988 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (3S,4S)-PF-06459988 in cell culture experiments. The protocols outlined below are based on the established mechanism of its more active enantiomer, PF-06459988, as a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Introduction
PF-06459988 is a potent, orally available, and irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3] It demonstrates high selectivity for EGFR mutants, including the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[2][4] This selectivity helps to reduce the dose-limiting toxicities often associated with non-selective EGFR inhibitors.[2] The compound under this protocol, this compound, is the less active S enantiomer of PF-06459988.[5] As such, the experimental conditions and expected outcomes should be considered in the context of its potentially reduced potency compared to the more active (3R,4R) enantiomer.
Mechanism of Action
PF-06459988 acts as a third-generation EGFR tyrosine kinase inhibitor (TKI). First-generation TKIs like gefitinib and erlotinib provide clinical benefits to non-small cell lung cancer (NSCLC) patients with oncogenic EGFR mutations. However, disease progression often occurs due to a secondary mutation in the EGFR kinase domain, T790M.[4] PF-06459988 overcomes this resistance by irreversibly binding to the mutant EGFR, including the T790M-containing double mutants.[2][4] This covalent binding prevents EGFR-mediated signaling, leading to the inhibition of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[6][7] The ultimate result is the induction of apoptosis in cancer cells harboring these specific EGFR mutations.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of (3S,4S)-PF-06459988 in Western Blot Analysis of p-EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). The T790M "gatekeeper" mutation in EGFR is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).
PF-06459988, specifically the (3R,4R) enantiomer, is a potent, third-generation, irreversible EGFR inhibitor that selectively targets activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] Its less active enantiomer, (3S,4S)-PF-06459988, serves as an ideal negative control in experimental settings to demonstrate the stereospecificity of the active compound and to rule out non-specific effects.
These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory effects of (3R,4R)-PF-06459988 on EGFR phosphorylation (p-EGFR) and the use of this compound as a negative control.
Signaling Pathway and Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival.[3] The T790M mutation leads to constitutive, ligand-independent activation of these pathways.
(3R,4R)-PF-06459988 irreversibly binds to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and preventing the phosphorylation cascade. Due to its stereochemistry, this compound exhibits significantly reduced binding affinity and inhibitory activity, making it a suitable negative control.
Data Presentation
The following table presents illustrative quantitative data from a representative Western blot experiment. Densitometry was performed on the p-EGFR bands and normalized to total EGFR and a loading control (e.g., β-actin). The data demonstrates the potent and dose-dependent inhibition of EGFR phosphorylation by (3R,4R)-PF-06459988, while the less active enantiomer, this compound, shows minimal effect, highlighting the stereospecificity of the inhibition.
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Vehicle Control) | Total EGFR Level (% of Vehicle Control) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 5.2 | 100 ± 4.5 |
| (3R,4R)-PF-06459988 | 10 | 65 ± 4.1 | 98 ± 3.9 |
| 50 | 25 ± 3.5 | 97 ± 4.2 | |
| 100 | 8 ± 2.1 | 99 ± 3.7 | |
| 500 | < 5 | 96 ± 4.8 | |
| This compound | 100 | 95 ± 6.3 | 98 ± 5.1 |
| 1000 | 88 ± 5.9 | 97 ± 4.6 |
Note: This data is representative and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Utilize an NSCLC cell line harboring an EGFR T790M mutation, such as NCI-H1975 (L858R/T790M). Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Plate NCI-H1975 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of (3R,4R)-PF-06459988 and this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Cell Treatment:
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of (3R,4R)-PF-06459988, this compound, or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.
-
II. Protein Lysate Preparation
-
Cell Lysis:
-
Following treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control protein (e.g., β-actin or GAPDH).
-
Experimental Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay using (3S,4S)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant Epidermal Growth Factor Receptor (EGFR).[1] PF-06459988 and its analogs are third-generation EGFR inhibitors designed to selectively target the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC).[2][3] These inhibitors demonstrate high potency against T790M-containing EGFR mutants while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[2][4] The mechanism of action involves the covalent modification of a cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity and subsequent downstream signaling pathways that promote cell proliferation and survival.[5] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Mechanism of Action of this compound
This compound, as an EGFR inhibitor, blocks the signaling cascade that promotes tumor growth. EGFR activation by ligands such as Epidermal Growth Factor (EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues.[6] This initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][6] By inhibiting the kinase activity of mutant EGFR, this compound effectively abrogates these downstream signals, leading to a reduction in cancer cell viability.
Data Presentation
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for the well-characterized EGFR inhibitor, Gefitinib, in various NSCLC cell lines as determined by MTT assays. This data is provided for comparative purposes to offer an expected range of efficacy for EGFR inhibitors. Researchers should determine the specific IC50 value for this compound in their cell lines of interest.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) |
| PC-9 | Exon 19 Deletion | Sensitive (e.g., <0.1) |
| H1975 | L858R/T790M | Resistant (e.g., >10) |
| A549 | Wild-Type | Resistant (e.g., >10) |
Note: The IC50 values are illustrative and can vary depending on experimental conditions.
The table below presents hypothetical dose-response data for this compound in a T790M mutant NSCLC cell line (e.g., NCI-H1975) to guide data analysis.
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 95.3 ± 4.8 |
| 0.1 | 82.1 ± 6.1 |
| 1 | 55.7 ± 3.9 |
| 10 | 15.2 ± 2.5 |
| 100 | 5.1 ± 1.8 |
Experimental Protocols
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Materials:
-
This compound
-
Human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975 for T790M mutant, A549 for WT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired NSCLC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.[6]
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the cell viability assay.
References
(3S,4S)-PF-06459988 solubility and stock solution preparation
Application Notes and Protocols: (3S,4S)-PF-06459988
These application notes provide detailed protocols for the solubilization and preparation of stock solutions for this compound, a less active S-enantiomer of the potent and irreversible epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. The parent compound, PF-06459988, is recognized for its high selectivity against the T790M mutant EGFR.[1][2][3][4] The following data and protocols, primarily established for PF-06459988, serve as a robust guide for researchers working with its (3S,4S) enantiomer.
Data Presentation: Solubility
This compound is sparingly soluble in aqueous solutions. Organic solvents such as Dimethyl Sulfoxide (DMSO) are required for preparing concentrated stock solutions. For in vivo applications, specific formulation vehicles are necessary to achieve desired concentrations. The solubility data for the more active enantiomer, PF-06459988, is summarized below and is expected to be a reliable reference for the (3S,4S) form.
Table 1: Solubility of PF-06459988 in Various Solvents
| Solvent/Vehicle | Concentration | Observations |
| DMSO | ≥ 27.5 mg/mL | Used for creating initial stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (6.37 mM) | Clear solution suitable for in vivo studies.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (6.37 mM) | Clear solution suitable for in vivo studies.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (6.37 mM) | Clear solution suitable for in vivo studies.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions into aqueous buffers or specialized vehicles.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Dissolution:
-
Storage:
Protocol 2: Preparation of Working Solutions for In Vivo Studies
This protocol describes the dilution of the DMSO stock solution into a complex vehicle for administration in animal models. The following is an example based on the "Tween-80/PEG300/Saline" vehicle.
Materials:
-
Concentrated this compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes and micropipettes
Procedure (to prepare 1 mL of 2.5 mg/mL final concentration):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution of this compound to the PEG300.
-
Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear, uniform solution is achieved.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
-
Mix the final solution thoroughly. This yields a clear solution with a final concentration of 2.5 mg/mL.[1]
-
Use the prepared working solution immediately. Do not store aqueous dilutions for more than one day.[6]
Mandatory Visualizations
Signaling Pathway Diagram
This compound is an enantiomer of PF-06459988, an irreversible inhibitor of mutant EGFR. It selectively targets EGFR forms containing the T790M resistance mutation, showing minimal activity against Wild-Type (WT) EGFR.[2][3][4] This selectivity helps to avoid toxicities associated with non-selective EGFR inhibitors.[2] The inhibition of mutated EGFR blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[2][7]
Caption: EGFR signaling and inhibition by this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for preparing a stock solution of this compound and subsequently diluting it for experimental use.
Caption: Workflow for stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Application Notes and Protocols for Kinase Assay with (3S,4S)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in the development and progression of various cancers, notably non-small cell lung cancer (NSCLC).[4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term effectiveness.[5]
PF-06459988 is a third-generation, irreversible EGFR inhibitor that demonstrates high potency and selectivity for T790M-containing EGFR mutants while sparing the wild-type (WT) form.[5] This selectivity is crucial for minimizing off-target effects and associated toxicities. The molecule of interest for this protocol, (3S,4S)-PF-06459988, is the less active S-enantiomer of the potent (3R,4R)-PF-06459988.[3] Understanding the activity profile of individual enantiomers is a critical aspect of drug development.
These application notes provide a detailed protocol for a biochemical kinase assay to evaluate the inhibitory activity of this compound against the clinically relevant EGFR T790M mutant kinase. The described assay utilizes the ADP-Glo™ Kinase Assay technology, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]
Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene transcription and drive cellular processes like proliferation and survival.[7][8] Irreversible inhibitors like PF-06459988 covalently bind to a cysteine residue in the ATP-binding site of EGFR, blocking its kinase activity and downstream signaling.
Quantitative Data
| Compound | Target Cell Line | EGFR Mutation Status | IC50 (nM) |
| (3R,4R)-PF-06459988 | NCI-H1975 | L858R/T790M | 13[9] |
| (3R,4R)-PF-06459988 | PC-9 | Del E746-A750 | 140[9] |
| (3R,4R)-PF-06459988 | A549 | Wild-Type | 5100[9] |
| This compound | NCI-H1975 | L858R/T790M | Significantly less active[3] |
Experimental Workflow
The workflow for the kinase assay involves preparation of reagents, execution of the kinase reaction, and detection of the resulting signal.
Experimental Protocol: EGFR T790M Kinase Assay
This protocol is adapted from standard procedures for the ADP-Glo™ Kinase Assay with EGFR T790M.[1][6][7]
Materials and Reagents:
-
This compound
-
Recombinant human EGFR T790M kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Prepare a master mix of the kinase reaction components. For each reaction, you will need the appropriate concentrations of EGFR T790M enzyme and the peptide substrate in the kinase reaction buffer.
-
In a white assay plate, add 1 µL of each diluted compound to the respective wells. Include wells for "no inhibitor" (DMSO only) as a positive control and "no enzyme" as a negative control (background).
-
-
Kinase Reaction:
-
Add 10 µL of the EGFR T790M enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 30-60 minutes. This step is particularly important for irreversible inhibitors to allow for covalent bond formation.
-
Prepare an ATP solution at the desired concentration in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements to correct for background.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the background as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and kits. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. EGFR (T790M) Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Establishing Baseline EGFR Activity with (3S,4S)-PF-06459988
1. Introduction and Principle
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in various cancers.[2] Establishing a baseline of EGFR's kinase activity within a specific cellular context is crucial for understanding its contribution to signaling pathways and for evaluating the efficacy of targeted inhibitors.
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, third-generation, irreversible inhibitor highly selective for mutant forms of EGFR, particularly those containing the T790M resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[3][4][5][6] By using a highly specific inhibitor, researchers can quantify the component of downstream signaling or cellular proliferation that is directly attributable to the kinase activity of the target. The principle is to measure a biological output (e.g., phosphorylation of a substrate, cell viability) in the presence and absence of the inhibitor. The difference observed upon maximal inhibition with this compound can be defined as the baseline EGFR-dependent activity.
This document provides protocols for utilizing this compound to determine baseline EGFR activity in cell-based assays.
2. Data Presentation: Inhibitor Activity Profile
Quantitative data is essential for designing experiments. The following table summarizes the inhibitory activity of the active enantiomer, PF-06459988, which informs the concentration range to be used for its less active counterpart, this compound. Researchers may need to use higher concentrations of the (3S,4S) enantiomer to achieve similar inhibitory effects.
Table 1: Cellular Potency of PF-06459988 (Active Enantiomer) Against NSCLC Cell Lines
| Cell Line | EGFR Status | IC₅₀ (nM) for Inhibition of p-EGFR |
|---|---|---|
| H1975 | L858R / T790M | 1.52 |
| H3255 | L858R | 6.12 |
| HCC827 | exon 19 del | 4.18 |
Data derived from studies on PF-06459988, the more active enantiomer.[7]
Experimental Protocols
Protocol 3.1: Western Blotting for Baseline EGFR Phosphorylation
This protocol details the measurement of EGFR autophosphorylation at key tyrosine residues (e.g., Y1068, Y1173) to establish the baseline kinase activity in EGFR-dependent cells.
Materials:
-
EGFR-dependent cell line (e.g., H1975 for mutant EGFR, A431 for WT EGFR overexpression)
-
Cell culture medium, FBS, and supplements
-
This compound
-
DMSO (vehicle)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach overnight.
-
Serum Starvation (Optional): To reduce background signaling from growth factors in serum, replace the culture medium with serum-free medium for 4-6 hours before treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 10 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove medium from wells and add the medium containing the inhibitor or vehicle. Incubate for 2-4 hours at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. The baseline EGFR activity is represented by the level of p-EGFR in the vehicle-treated sample. The reduction of this signal with increasing inhibitor concentration confirms that the phosphorylation is EGFR-dependent.
Protocol 3.2: Cell Viability Assay (Luminescence-Based)
This protocol assesses the functional consequence of inhibiting baseline EGFR activity on cell proliferation and viability.
Materials:
-
EGFR-dependent cancer cell line
-
96-well clear-bottom, white-walled microplates
-
This compound
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capability
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include vehicle-only (100% viability) and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Subtract the background reading from all wells. The signal in the vehicle-treated wells represents the baseline cell viability dependent on total signaling. The degree of signal reduction upon treatment indicates the reliance of the cells on EGFR activity for survival and proliferation.
Visualized Workflows and Pathways
Diagram 1: EGFR Signaling Pathway and Inhibitor Action
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: Workflow for determining baseline EGFR phosphorylation via Western Blot.
Diagram 3: Logic for Baseline Activity Determination
Caption: Conceptual logic for calculating baseline EGFR-dependent activity.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (3S,4S)-PF-06459988 in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Given its significantly reduced activity compared to its R-enantiomer counterpart, this compound serves as an ideal negative control for in vitro and in-cell experiments designed to investigate the specific effects of the active PF-06459988 compound. The use of CRISPR-edited cell lines to introduce specific EGFR mutations, such as the T790M "gatekeeper" mutation, allows for precise evaluation of the efficacy and selectivity of EGFR inhibitors. These application notes provide a comprehensive guide for utilizing this compound as a negative control in studies involving CRISPR-edited cell lines expressing various EGFR mutations.
The active compound, PF-06459988, is a third-generation EGFR tyrosine kinase inhibitor (TKI) that demonstrates high potency against T790M-containing double mutant EGFRs while sparing wild-type (WT) EGFR.[3] This selectivity is crucial for minimizing off-target effects and associated toxicities. In the context of CRISPR-edited cells, comparing the cellular response to PF-06459988 with that of its less active enantiomer, this compound, can validate that the observed phenotypes are due to specific EGFR inhibition and not non-specific compound effects.
Data Presentation
The following tables summarize the in vitro and cellular activity of the active EGFR inhibitor, PF-06459988. These values serve as a benchmark for comparison when using this compound as a negative control. In experiments, this compound is expected to exhibit significantly higher IC50 values.
Table 1: In Vitro Activity of PF-06459988 Against EGFR Mutants
| Target | IC50 (nM) |
| EGFR L858R/T790M | 13 |
| EGFR Del/T790M | 7 |
| EGFR L858R | 21 |
| EGFR Del | 140 |
| EGFR WT | 5100 |
Data sourced from MedChemExpress.[4]
Table 2: Cellular Activity of PF-06459988 in NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
Data sourced from MedChemExpress.[4]
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Points of Inhibition.
Experimental Workflow for Assessing Specificity in CRISPR-Edited Cells
Caption: Workflow for Validating Inhibitor Specificity.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the anti-proliferative effects of PF-06459988 and its negative control, this compound, on CRISPR-edited cell lines.
Materials:
-
CRISPR-edited cells (e.g., expressing EGFR T790M)
-
Complete cell culture medium
-
96-well plates
-
(3R,4R)-PF-06459988 and this compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of (3R,4R)-PF-06459988 and this compound in complete cell culture medium. A suggested starting range is from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or control medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT/CCK-8 Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Western Blot for Phospho-EGFR and Downstream Effectors
This protocol allows for the assessment of the inhibitory effect of the compounds on EGFR signaling.
Materials:
-
CRISPR-edited cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Seed cells and treat with (3R,4R)-PF-06459988, this compound, or DMSO for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. For a large protein like EGFR, a wet transfer is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, the blot can be stripped and re-probed for total EGFR and a loading control like actin.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
CRISPR-edited cells
-
(3R,4R)-PF-06459988, this compound, and DMSO
-
PBS
-
PCR tubes
-
Thermocycler
-
Lysis buffer (as for Western blot)
-
Western blot reagents
Procedure:
-
Compound Treatment:
-
Treat intact cells with the active compound, negative control, or vehicle at a desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6]
-
-
Analysis:
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting as described in Protocol 2.
-
A compound that binds and stabilizes EGFR will result in more soluble protein at higher temperatures compared to the vehicle control. The negative control, this compound, is expected to show a thermal shift profile similar to the vehicle control.
-
By following these protocols and utilizing this compound as a negative control, researchers can confidently ascertain the specific on-target effects of the active EGFR inhibitor PF-06459988 in CRISPR-edited cell line models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting experiments with (3S,4S)-PF-06459988
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (3S,4S)-PF-06459988 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
1. Issue: No or low inhibitory activity observed.
-
Question: I am not seeing the expected inhibitory effect of this compound on my target, the T790M mutant Epidermal Growth Factor Receptor (EGFR). What could be the reason?
-
Answer:
-
This compound is the less active S-enantiomer of PF-06459988. [1] Ensure you are using a concentration appropriate for this specific isomer, which may be significantly higher than that of the active (3R,4R) enantiomer.
-
Verify the identity and purity of your compound. Impurities or degradation can lead to a loss of activity.
-
Check your experimental conditions. Ensure that the assay buffer, pH, and incubation times are optimal for EGFR kinase activity and the covalent binding of the inhibitor. Irreversible inhibitors like PF-06459988 require sufficient incubation time to form a covalent bond.
-
Confirm the activity of your enzyme. Use a known potent EGFR inhibitor as a positive control to validate your assay system.
-
2. Issue: High background signal or off-target effects.
-
Question: I am observing unexpected cellular toxicity or inhibition of other kinases at the concentrations of this compound I am using. How can I address this?
-
Answer:
-
This compound, being the less active enantiomer, might require higher concentrations to achieve the desired on-target effect, which can increase the likelihood of off-target activity. [1]
-
Perform a dose-response curve. This will help determine the concentration range where on-target inhibition is achieved with minimal off-target effects.
-
Use a panel of kinase assays. To identify potential off-target kinases, screen this compound against a diverse panel of kinases.
-
Employ a more selective positive control. Compare the cellular phenotype induced by this compound with that of a highly selective EGFR T790M inhibitor to distinguish on-target from off-target effects.
-
3. Issue: Difficulty in interpreting results due to the irreversible binding mechanism.
-
Question: How does the irreversible binding of PF-06459988 and its enantiomers affect the experimental design and data interpretation?
-
Answer:
-
Irreversible inhibitors form a covalent bond with the target protein. This means that the duration of inhibition is not solely dependent on the compound's half-life in the medium but on the turnover rate of the target protein.
-
Pre-incubation is key. A pre-incubation step of the enzyme with the inhibitor before adding the substrate is crucial to allow for the covalent bond formation.
-
Washout experiments can confirm irreversible binding. After incubation with the inhibitor, washing the cells or the enzyme and then re-assessing activity can demonstrate the persistence of inhibition.
-
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the S-enantiomer of PF-06459988. PF-06459988 is a potent, orally active, and irreversible inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M mutant.[2][3][4][5] The (3S,4S) enantiomer is reported to be less active than the (3R,4R) enantiomer.
2. What is the mechanism of action of the active enantiomer, (3R,4R)-PF-06459988?
The active enantiomer, (3R,4R)-PF-06459988, selectively and irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation.[4][6] This covalent binding prevents EGFR-mediated signaling pathways, leading to cell death in tumor cells that express these mutations.[4][6] It exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR.[3][4]
3. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions should be stored at -20°C or -80°C. Based on information for the active enantiomer, it is stable for at least one year at -20°C and two years at -80°C in solution.[1][5]
Data Presentation
Table 1: Physicochemical Properties of PF-06459988
| Property | Value |
| Molecular Formula | C19H22ClN7O3 |
| Molecular Weight | 431.9 g/mol [6] |
| IUPAC Name | 1-[(3R,4R)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one |
Table 2: In Vitro Activity of (3R,4R)-PF-06459988 against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13[5] |
| PC9-DRH | Del/T790M | 7[5] |
| H3255 | L858R | 21[5] |
| PC9 | Del | 140[5] |
| HCC827 | Del | 90[5] |
| A549 | WT | 5100[5] |
Note: The IC50 values are for the active (3R,4R) enantiomer. The (3S,4S) enantiomer is expected to have significantly higher IC50 values.
Experimental Protocols
General Protocol for a Cell-Based EGFR Phosphorylation Assay
-
Cell Culture: Culture non-small-cell lung cancer (NSCLC) cells with the desired EGFR mutation (e.g., H1975 for L858R/T790M) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 2-4 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known potent EGFR inhibitor).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals. Calculate the IC50 value for the inhibition of EGFR phosphorylation.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound activity.
Caption: A logical workflow for troubleshooting low activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3S,4S)-PF-06459988 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (3S,4S)-PF-06459988 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active S-enantiomer of PF-06459988.[1][2] PF-06459988 is a potent and irreversible inhibitor of the T790M mutant Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] This mutation is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[4][6] By irreversibly binding to the mutant EGFR, PF-06459988 effectively blocks downstream signaling pathways that promote cell proliferation and survival.[7]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[2][3][5] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[8]
Q3: What is the expected stability of this compound in cell culture media?
Q4: Why is it important to assess the stability of this compound in my cell culture experiments?
Degradation of the compound in the culture medium can lead to a decrease in its effective concentration over time, resulting in inaccurate and misleading experimental outcomes, such as an underestimation of its potency (e.g., higher IC50 values).[8]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results (e.g., IC50 values). | Inconsistent compound concentration due to degradation. | Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol section). Consider refreshing the medium with the compound at regular intervals for long-term experiments.[8] |
| Cell culture variability. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density.[10] | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques.[1] | |
| Lower than expected potency of the compound. | Degradation of the compound in the medium. | As mentioned above, determine the compound's stability. If it is degrading rapidly, you may need to add it to the culture more frequently. |
| Precipitation of the compound. | Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration.[10] | |
| Cell line is not dependent on the targeted pathway. | Confirm that your cell line expresses the T790M mutant EGFR and that its proliferation is dependent on EGFR signaling.[11] | |
| No observable effect of the compound. | Complete degradation of the compound. | The compound may be highly unstable in your specific cell culture medium. A stability assessment is critical. |
| Incorrect compound concentration. | Verify the concentration of your stock solution and the dilutions used in the experiment. | |
| Cell line resistance. | The cells may have other resistance mechanisms that bypass the need for EGFR signaling.[11] |
Data Presentation
Table 1: Hypothetical Stability of a Small Molecule Inhibitor in Cell Culture Media
The following table presents example stability data for a hypothetical small molecule inhibitor, "Inhibitor-X," in two common cell culture media at 37°C. This data is for illustrative purposes to demonstrate how stability data can be presented.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 95.2 | 96.3 |
| 8 | 92.1 | 94.5 | 85.6 | 88.1 |
| 24 | 75.3 | 80.2 | 60.7 | 65.4 |
| 48 | 50.1 | 62.8 | 35.9 | 42.3 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar compound not present in the media)
-
96-well plates
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in the cell culture medium to the final concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
-
Incubation:
-
Add the working solution to triplicate wells of a 96-well plate.
-
Include control wells with the compound in a simple buffer like PBS to assess inherent chemical stability.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For the 0-hour time point, collect the sample immediately after adding the compound.
-
-
Sample Processing:
-
To each collected aliquot, add 2 volumes of ice-cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and halt any further degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Plot the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing small molecule stability in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing off-target effects with (3S,4S)-PF-06459988
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (3S,4S)-PF-06459988, a less active enantiomer of the potent and selective irreversible inhibitor of T790M mutant epidermal growth factor receptor (EGFR), PF-06459988. The focus of this guide is to enable users to effectively prevent and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active enantiomer, PF-06459988?
This compound is the less active S-enantiomer of PF-06459988.[1] The active compound, PF-06459988, is a potent, third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those containing the T790M mutation.[2][3] It forms a covalent bond with a cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity. A key feature of PF-06459988 is its high selectivity for T790M-containing EGFR mutants over wild-type (WT) EGFR, which helps to minimize on-target toxicities associated with inhibiting WT EGFR.[2][3]
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years. For stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for preparing this compound solutions?
This compound is soluble in DMSO. For in vivo studies, specific formulations are required. One recommended protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q4: What are the known off-target effects of PF-06459988?
While PF-06459988 is designed for high selectivity, like any kinase inhibitor, it may have off-target activities. A chemical proteomics study on a structurally related potent EGFR L858R/T790M mutant inhibitor identified 13 potential protein hits, with NT5DC1 being a major off-target.[4] It is crucial for researchers to empirically determine the off-target profile in their specific experimental system.
Q5: How can I confirm that the observed effects in my experiment are due to inhibition of mutant EGFR and not off-targets?
To confirm on-target activity, it is essential to perform experiments in cell lines with well-defined EGFR mutation status (e.g., T790M mutant vs. WT). A significant difference in potency between these cell lines is a strong indicator of on-target EGFR inhibition. Additionally, conducting washout experiments can help differentiate between covalent and non-covalent off-target effects. For covalent inhibitors, the effect should persist after the compound is removed, while non-covalent effects are typically reversible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of the compound. | 1. Ensure consistent cell seeding density across all plates. 2. Use a standardized incubation time for all experiments. 3. Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. |
| High toxicity observed in wild-type EGFR cell lines. | 1. Off-target effects at the concentration used. 2. Non-specific cytotoxicity. | 1. Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration that inhibits mutant EGFR without significantly affecting WT EGFR cells. 2. Test the compound in a cell line that does not express EGFR to assess non-specific cytotoxicity. |
| Unexpected phenotypic changes in treated cells. | 1. Inhibition of an unknown off-target kinase or protein. 2. Activation of a compensatory signaling pathway. | 1. Perform a kinome scan or proteomic profiling to identify potential off-targets in your cellular model. 2. Use Western blotting to analyze the activation status of key downstream signaling pathways of EGFR and other related pathways. |
| Difficulty in reproducing in vivo efficacy. | 1. Poor solubility or stability of the formulation. 2. Suboptimal dosing regimen. | 1. Ensure the formulation is prepared correctly and is a clear solution. If precipitation is observed, refer to the recommended solubilization procedures. 2. Optimize the dose and dosing frequency based on pharmacokinetic and pharmacodynamic studies. |
Data Presentation
Table 1: In Vitro Cellular Activity of PF-06459988
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 (DRH) | Del/T790M | 7 |
| A549 | Wild-Type | 5100 |
Data is illustrative and compiled from published studies. Actual IC50 values may vary depending on experimental conditions.[2]
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Phosphorylation
Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Cell lines with known EGFR mutation status (e.g., H1975 for T790M mutant, A549 for WT)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on different cell lines.
Materials:
-
Cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Investigating Off-Target Effects.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3S,4S)-PF-06459988 and its Active Counterpart, PF-06459988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (3S,4S)-PF-06459988 and its potent (3R,4R) enantiomer, PF-06459988. Understanding the distinction between these two molecules is critical for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and PF-06459988?
A1: this compound is the (S,S) enantiomer and is considered the less active or inactive form of the molecule.[1][2] The biologically active compound is PF-06459988, which has the (3R,4R) stereochemistry.[3][4] PF-06459988 is a potent, irreversible inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those containing the T790M resistance mutation.[3][5][6][7]
Q2: What is the expected outcome when using this compound in my experiments?
A2: In assays measuring EGFR activity, this compound is expected to have significantly lower or no inhibitory effect compared to the (3R,4R) enantiomer, PF-06459988. It can serve as a negative control to demonstrate the stereospecificity of the active compound.
Q3: What are the off-target effects of PF-06459988?
A3: PF-06459988 was designed for high selectivity for T790M-containing EGFR mutants over wild-type (WT) EGFR, thereby reducing the likelihood of off-target labeling and associated toxicities seen with less selective EGFR inhibitors.[1][3][6] However, like any kinase inhibitor, off-target effects are possible, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls.
Troubleshooting Unexpected Results
Scenario 1: Unexpected activity observed with this compound
Issue: You are observing significant inhibition of EGFR signaling or cancer cell proliferation when using this compound, which is expected to be the inactive enantiomer.
Possible Causes and Solutions:
-
Contamination with the active (3R,4R) enantiomer: The most probable cause is contamination of your this compound sample with the highly potent (3R,4R) enantiomer.
-
Solution: Verify the purity and enantiomeric excess of your compound using analytical techniques such as chiral chromatography. Contact your supplier for a certificate of analysis.
-
-
High concentrations leading to off-target effects: At very high concentrations, even a less active compound can exhibit non-specific effects.
-
Solution: Perform a dose-response curve to determine if the observed activity is concentration-dependent and occurs at physiologically relevant concentrations. Compare this to the dose-response of the active PF-06459988.
-
-
Novel off-target activity: While designed to be inactive against EGFR, it is formally possible that this compound has activity against other cellular targets.
-
Solution: Consider performing a kinome scan or other target profiling assay to identify potential off-targets if this effect is reproducible and concentration-dependent.
-
Scenario 2: Lack of expected activity with PF-06459988 ((3R,4R)-enantiomer)
Issue: You are not observing the expected inhibition of EGFR signaling or cell death with the active compound, PF-06459988.
Possible Causes and Solutions:
-
Cell line resistance: The cell line you are using may have a resistance mechanism to PF-06459988. The most well-documented resistance mechanism for third-generation EGFR inhibitors is the C797S mutation, which prevents the covalent binding of the inhibitor.[8]
-
Solution: Sequence the EGFR gene in your cell line to check for the C797S mutation or other alterations in the kinase domain. Use a cell line known to be sensitive to PF-06459988 as a positive control.
-
-
Incorrect experimental conditions: Issues with compound solubility, stability, or the assay protocol can lead to a lack of observed activity.
-
Solution: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in your cell culture medium.[9] Check for precipitation. Also, ensure the treatment duration is sufficient for the irreversible inhibitor to bind to its target.
-
-
Compound degradation: Improper storage can lead to the degradation of the compound.
Quantitative Data
The following table summarizes the inhibitory activity of PF-06459988 against various EGFR-driven non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Status | IC50 (nM) for PF-06459988 |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
Data sourced from MedChemExpress product information.[7]
Experimental Protocols
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., H1975) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat with varying concentrations of PF-06459988 or this compound for 2 hours. Stimulate with EGF (100 ng/mL) for 15 minutes.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of PF-06459988 or this compound for 72 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence and normalize the data to vehicle-treated controls. Calculate IC50 values using non-linear regression analysis.
Visualizations
Caption: Enantiomers of PF-06459988.
Caption: Troubleshooting workflow for PF-06459988 experiments.
Caption: Mechanism of action and resistance for PF-06459988.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Improving solubility of (3S,4S)-PF-06459988 in aqueous buffers
Technical Support Center: (3S,4S)-PF-06459988
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the small molecule inhibitor this compound in aqueous buffers for experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: My this compound precipitated immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Possible Cause A: Final concentration is too high. The final concentration of the compound in the aqueous solution may be above its solubility limit in that specific buffer. The predicted water solubility of the related compound PF-06459988 is low, at 0.177 mg/mL.[1]
-
Solution:
-
Decrease the final working concentration of this compound.
-
If a higher concentration is necessary, consider using co-solvents or other formulation strategies outlined in the protocols below.
-
-
Possible Cause B: Rapid change in solvent polarity. A sudden and large change in polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution.
-
Solution:
-
Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound more evenly and avoid localized high concentrations.
-
Perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO, and then add this to the aqueous buffer.
-
-
Possible Cause C: "Salting out" effect. High salt concentrations in your buffer can decrease the solubility of organic molecules.
-
Solution:
-
If your experimental design allows, try reducing the salt concentration of your buffer.
-
Test the solubility in simpler buffers first (e.g., PBS or HEPES) before moving to more complex media.
-
Issue 2: The prepared working solution of this compound is cloudy or contains visible particulates.
-
Possible Cause A: Incomplete dissolution. The compound may not have fully dissolved in the initial stock solvent or the final aqueous solution.
-
Solution:
-
Ensure the stock solution in DMSO is completely clear before diluting it. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution in DMSO.[2]
-
After dilution into the aqueous buffer, briefly sonicate the final working solution to help break up any small aggregates that may have formed.
-
-
Possible Cause B: Use of old or hydrated DMSO. DMSO is highly hygroscopic and can absorb water from the atmosphere, which reduces its solvating power for hydrophobic compounds.[2]
-
Solution:
-
Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.
-
Store DMSO in small, tightly sealed aliquots to minimize exposure to air.
-
Issue 3: I observe a loss of activity of this compound in my experiment, even though the solution appears clear.
-
Possible Cause A: Adsorption to plastics. Hydrophobic compounds can adsorb to the surface of plastic labware such as pipette tips, microcentrifuge tubes, and plates, which reduces the effective concentration of the compound in your experiment.[3]
-
Solution:
-
Use low-adhesion plasticware.
-
Pre-rinse pipette tips with the solution before transferring the final volume.
-
Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your buffer, if compatible with your assay, to reduce non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. Ensure the DMSO is anhydrous and of high purity.[2]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's inherent hydrophobicity and low aqueous solubility.[3] A concentrated stock solution in an organic solvent like DMSO should be prepared first.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in most cell-based assays should be kept to a minimum, typically at or below 0.1% (v/v), to avoid solvent toxicity. However, this can be cell-line dependent, and it is advisable to run a vehicle control to test for any effects of DMSO on your specific system.
Q5: Are there other methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, several formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, or adjusting the pH of the buffer. Detailed protocols for these methods are provided below.
Data Presentation
Table 1: Solubility of PF-06459988 in Different Solvents and Formulations
| Solvent/Formulation Vehicle | Achievable Concentration | Notes |
| Water (predicted) | ~0.177 mg/mL (~0.41 mM) | Low solubility expected in neutral aqueous buffers.[1] |
| DMSO | ≥ 27.5 mg/mL (~63.7 mM) | High solubility, suitable for stock solutions.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (~6.4 mM) | A formulation for achieving higher concentrations in an aqueous vehicle.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (~6.4 mM) | Cyclodextrin-based formulation to enhance solubility.[4] |
Note: Data is for PF-06459988 and should be used as a starting point for optimizing the solubility of the (3S,4S) enantiomer.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 4.32 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If solids persist, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Improving Aqueous Solubility with Co-solvents
This protocol is adapted from a formulation used for in vivo studies of PF-06459988.[4]
-
Materials: 10 mM stock solution of this compound in DMSO, Polyethylene glycol 300 (PEG300), Tween-80, desired aqueous buffer (e.g., PBS).
-
Procedure (for 1 mL of a 100 µM final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 10 µL of the 10 mM DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 540 µL of the aqueous buffer to reach a final volume of 1 mL. Vortex until the solution is homogeneous. This results in a final solvent composition of 1% DMSO, 40% PEG300, 5% Tween-80.
-
Protocol 3: Improving Aqueous Solubility with Cyclodextrins
This protocol uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to form an inclusion complex with the compound, enhancing its solubility.[4]
-
Materials: 10 mM stock solution of this compound in DMSO, SBE-β-CD, desired aqueous buffer.
-
Procedure (for 1 mL of a 100 µM final solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer.
-
In a sterile tube, add 990 µL of the 20% SBE-β-CD solution.
-
While vortexing, add 10 µL of the 10 mM DMSO stock solution dropwise.
-
Continue to vortex for 1-2 minutes to ensure complete mixing. This results in a final solvent composition of 1% DMSO in 19.8% SBE-β-CD.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for preparing a working solution.
Caption: Simplified signaling pathway inhibited by PF-06459988.
References
Technical Support Center: (3S,4S)-PF-06459988 Vehicle Control Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (3S,4S)-PF-06459988 and its vehicle control in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: My this compound control group is showing unexpected cellular effects. What could be the cause?
Answer: Unexpected activity in the this compound control group can stem from several factors. This compound is the less active S enantiomer of PF-06459988, a potent irreversible inhibitor of the T790M mutant epidermal growth factor receptor (EGFR).[1][2][3] While significantly less active than its (3R,4R) counterpart, it may not be completely inert, especially at high concentrations. Consider the following:
-
Concentration: Are you using an appropriate concentration? Even less active enantiomers can exhibit off-target effects at high doses. It is advisable to perform a dose-response curve to determine the concentration at which this compound exhibits minimal to no activity.
-
Purity of the Compound: Verify the purity of your this compound stock. Contamination with the more active (3R,4R) enantiomer, PF-06459988, could lead to unexpected results.
-
Vehicle Effects: The vehicle used to dissolve the compound might be causing the observed effects. Ensure you have a vehicle-only control group to assess any baseline toxicity or effects of the solvent.
Question: I am observing precipitation of this compound in my cell culture media. How can I resolve this?
Answer: Precipitation is a common issue when working with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Vehicle Composition: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For in vivo or in vitro experiments, further dilution in aqueous solutions is often necessary. If precipitation occurs upon dilution, consider using a vehicle with co-solvents.
-
Preparation Technique: When preparing your working solution, add the stock solution to the aqueous medium slowly while vortexing to facilitate mixing and prevent immediate precipitation. Gentle warming and sonication can also aid in dissolution.
Question: My vehicle control group shows significant toxicity. What are the best practices to avoid this?
Answer: Vehicle-induced toxicity can confound experimental results. To mitigate this:
-
Minimize Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, ideally 0.5% or lower, and should not exceed 1%.[4]
-
Vehicle Control Consistency: The vehicle control must contain the same concentration of the solvent as the experimental group.[5] For instance, if your this compound is dissolved in DMSO and then diluted in media to a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in media.
-
Test Vehicle Toxicity: Before conducting your main experiment, it is prudent to test the toxicity of your vehicle at various concentrations on your specific cell line to determine the maximum non-toxic concentration.
Frequently Asked Questions (FAQs)
What is this compound and why is it used?
This compound is the S enantiomer of PF-06459988.[1] PF-06459988 is a potent, orally active, and irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), particularly those with the T790M mutation.[6][7][8][9] The (3S,4S) enantiomer is significantly less active and is therefore an ideal negative control to demonstrate that the observed effects of the (3R,4R) enantiomer (PF-06459988) are due to its specific inhibitory activity and not due to non-specific effects of the chemical scaffold.
What is a vehicle control and why is it essential?
A vehicle control is a preparation that contains all the components of the experimental treatment except for the active compound.[5][10] For example, if a drug is dissolved in DMSO and then diluted in phosphate-buffered saline (PBS), the vehicle control would be the same concentrations of DMSO and PBS without the drug. It is crucial for distinguishing the effects of the experimental compound from any potential effects of the solvent or other excipients used in the formulation.
How should I prepare the vehicle for this compound?
The vehicle for this compound should be identical to the vehicle used for the active compound you are testing, such as PF-06459988. If you are dissolving this compound in DMSO to create a stock solution and then diluting it into your experimental medium, your vehicle control should be prepared by adding the same volume of DMSO to the medium.
Data Presentation
Table 1: Recommended Vehicle Compositions for In Vivo Studies (Based on PF-06459988)
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.75 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.75 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.75 mg/mL |
Data adapted from solubility information for PF-06459988.[11]
Table 2: In Vitro Cell Viability IC50 Values for PF-06459988 (Active Enantiomer)
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 | Del/T790M | 7 |
| A549 | WT | 5100 |
These values for the active enantiomer highlight the selectivity for mutant EGFR over wild-type (WT) and can be used as a reference for expected potency.[12]
Experimental Protocols
Protocol: In Vitro Cell Viability Assay Using this compound as a Negative Control
-
Cell Seeding: Seed cancer cells (e.g., H1975, with the T790M EGFR mutation) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PF-06459988 (active compound) and this compound (negative control) in DMSO.
-
Create a serial dilution of both compounds in cell culture medium.
-
Prepare a vehicle control by performing the same serial dilutions with DMSO only.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds and the vehicle control.
-
Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values for both the active compound and the negative control. The IC50 for this compound is expected to be significantly higher than that of PF-06459988.
-
Visualizations
Caption: Experimental workflow for an in vitro cell viability assay.
Caption: Troubleshooting logic for vehicle control issues.
Caption: Signaling pathway logic for active vs. negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. reddit.com [reddit.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in (3S,4S)-PF-06459988 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. Note that (3S,4S)-PF-06459988 is the less active S-enantiomer, while PF-06459988 is the potent, irreversible inhibitor of T790M mutant EGFR.[1] This guide will focus on the active compound, PF-06459988, which is the subject of most experimental and clinical interest.
Frequently Asked Questions (FAQs)
Q1: What is PF-06459988 and what is its mechanism of action?
A1: PF-06459988 is an orally active, third-generation, irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[2][3] It demonstrates high potency and specificity for EGFR containing the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[4] PF-06459988 forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[5] This blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival in EGFR-driven cancers.
Q2: What is the difference between PF-06459988 and this compound?
A2: this compound is the S-enantiomer of PF-06459988 and is reported to be less active.[1] In experiments, it can be used as a negative control to demonstrate that the observed effects are specific to the potent enantiomer.
Q3: What are the recommended storage and handling conditions for PF-06459988?
A3: For long-term storage, PF-06459988 should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1][3] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: In which cell lines is PF-06459988 expected to be most active?
A4: PF-06459988 is most potent in non-small cell lung cancer (NSCLC) cell lines that harbor EGFR mutations, particularly the T790M resistance mutation. Examples include H1975 (L858R/T790M) and PC9-DRH (Del/T790M) cells.[3] It shows significantly less activity against cells with wild-type (WT) EGFR, such as A549.[3]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: High variability in IC50 values for PF-06459988 between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Integrity | Authenticate cell lines regularly (e.g., via STR profiling) to ensure they have not been misidentified or cross-contaminated.[7] Use cells at a low passage number, as genetic drift can alter drug sensitivity.[7] |
| Cell Seeding Density | Ensure a homogenous cell suspension and use calibrated pipettes for accurate and consistent cell seeding.[7] Variations in cell number can significantly impact the final readout. |
| Compound Solubility and Stability | Prepare fresh dilutions of PF-06459988 from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation. The final DMSO concentration should be kept consistent and low (typically ≤0.1%).[6][7] |
| Assay-Specific Issues | The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Be aware that some inhibitors may interfere with assay chemistry.[7] Ensure the incubation time with the assay reagent is consistent. |
| Edge Effects in Microplates | Evaporation from wells on the perimeter of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.[7] |
Variable Inhibition of EGFR Phosphorylation in Western Blots
Problem: Inconsistent results when measuring the inhibition of phosphorylated EGFR (p-EGFR) by Western blot.
| Potential Cause | Troubleshooting Recommendation |
| Sample Preparation | Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of EGFR.[1][4] Ensure complete and consistent cell lysis. |
| Timing of Treatments | The kinetics of EGFR phosphorylation are rapid. Precisely control the timing of ligand (e.g., EGF) stimulation and inhibitor treatment.[6] The pre-incubation time with PF-06459988 is critical for covalent inhibitors. |
| Protein Quantification and Loading | Accurately determine the protein concentration of each lysate (e.g., using a BCA assay) and load equal amounts of protein for SDS-PAGE.[8] |
| Antibody Performance | Use validated antibodies for both p-EGFR and total EGFR. Optimize antibody dilutions and incubation times. |
| Data Normalization | Normalize the p-EGFR signal to the total EGFR signal, and then normalize this to a loading control (e.g., GAPDH or β-actin) to account for any loading inaccuracies.[4] |
Quantitative Data Summary
The following table summarizes the reported cellular potency of PF-06459988 in various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
Data sourced from MedChemExpress.[3]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PF-06459988 in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add the drug-containing medium to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of PF-06459988 for the determined time. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes, if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against p-EGFR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cell line specific responses to (3S,4S)-PF-06459988
Welcome to the technical support center for experiments involving (3S,4S)-PF-06459988 and its biologically active enantiomer, PF-06459988. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies with this potent, irreversible, and mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to PF-06459988?
A1: this compound is the less active S-enantiomer of PF-06459988. The more biologically active compound is PF-06459988, which is a potent, orally active, and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) mutants.[1][2] It demonstrates high selectivity for EGFR mutants containing the T790M "gatekeeper" mutation, while sparing wild-type (WT) EGFR.[3][4][5] This selectivity helps to minimize off-target effects and associated toxicities commonly seen with non-selective EGFR inhibitors.[5]
Q2: What is the mechanism of action of PF-06459988?
A2: PF-06459988 is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This covalent modification permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[2]
Q3: In which cell lines is PF-06459988 expected to be most effective?
A3: PF-06459988 is most effective in non-small cell lung cancer (NSCLC) cell lines that harbor EGFR mutations, particularly the T790M resistance mutation. It has shown high potency in cell lines such as H1975 (L858R/T790M) and PC9-DRH (Del/T790M).[2][6] It is significantly less active against cell lines with wild-type EGFR, like A549.[2][6]
Q4: How should I handle and store this compound?
A4: For long-term storage, it is recommended to store the compound at -20°C for up to one year or at -80°C for up to two years.[1] Prepare stock solutions in a suitable solvent like DMSO. For cellular assays, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and its active counterpart.
Inconsistent or No Inhibitory Effect
Q5: I am not observing the expected inhibitory effect of PF-06459988 on my target cell line. What could be the issue?
A5: Several factors could contribute to a lack of inhibitory effect:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has the expected EGFR mutation status. Cell lines can experience genetic drift at high passage numbers, leading to altered drug responses. It is recommended to use low-passage cells and perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Experimental Conditions: The presence of high serum concentrations in the culture medium can sometimes reduce the apparent potency of an inhibitor due to protein binding. Consider reducing the serum concentration during drug treatment if your cells can tolerate it.
Q6: My IC50 values for PF-06459988 are highly variable between experiments. What are the common causes?
A6: High variability in IC50 values is often due to technical inconsistencies:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper techniques for dispensing cells, media, and the inhibitor.
-
Edge Effects: Wells on the perimeter of microplates are susceptible to evaporation, which can alter the effective concentration of the compound. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Time-Dependent Inhibition: As PF-06459988 is an irreversible inhibitor, the IC50 value is time-dependent. Standardize the incubation time with the inhibitor across all experiments to ensure reproducibility.
Western Blotting Issues
Q7: I am having trouble detecting a decrease in EGFR phosphorylation after treating cells with PF-06459988. What can I do?
A7: Troubleshooting Western blots for phospho-proteins requires careful attention to detail:
-
Sample Preparation: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
-
Antibody Selection: Use a validated antibody specific for the desired phospho-site of EGFR.
-
Loading Controls: Ensure equal protein loading in each lane by performing a total protein quantification assay (e.g., BCA). Normalize your phospho-EGFR signal to total EGFR and a loading control like β-actin or GAPDH.
-
Blocking Buffers: When probing for phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins that can increase background noise.
Cell Viability Assay Problems
Q8: I am observing an increase in "viability" at certain concentrations of the inhibitor in my MTT assay. Is this expected?
A8: This can be a counterintuitive result with a few possible explanations:
-
Assay Interference: The chemical structure of the inhibitor might directly interact with the MTT reagent, causing a false positive signal. To check for this, run a control with the inhibitor in cell-free media.
-
Metabolic Shift: At sub-lethal doses, some compounds can induce a stress response that increases cellular metabolic activity, which is what assays like MTT measure as a proxy for cell number. This can lead to an apparent increase in viability even if cell proliferation has ceased.
-
Alternative Assays: If you suspect assay interference, consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or protein content (e.g., Sulforhodamine B assay).
Quantitative Data Summary
The following table summarizes the reported cellular potency of PF-06459988 in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13[2][6] |
| PC9-DRH | Del/T790M | 7[2][6] |
| H3255 | L858R | 21[2] |
| PC9 | Del | 140[2] |
| HCC827 | Del | 90[2] |
| A549 | WT | 5100[2][6] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-06459988 in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-EGFR
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with PF-06459988 at the desired concentrations for the specified time (e.g., 2 hours).[2]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) for normalization.
-
Visualizations
Caption: EGFR signaling and the inhibitory action of PF-06459988.
References
Ensuring complete inactivity of (3S,4S)-PF-06459988 in assays
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the complete inactivity of (3S,4S)-PF-06459988 in experimental assays. This compound is the less active S-enantiomer of PF-06459988, a potent, irreversible inhibitor of T790M mutant Epidermal Growth Factor Receptor (EGFR).[1] As such, this compound is an ideal negative control for experiments involving its active (3R,4R) counterpart. Ensuring its inactivity is critical for validating that the observed biological effects are due to specific, on-target inhibition by the active compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered "inactive"?
A1: this compound is the stereoisomer (S-enantiomer) of (3R,4R)-PF-06459988.[1] The parent compound, PF-06459988, is a highly potent, irreversible inhibitor designed to target mutant forms of EGFR, particularly the T790M resistance mutation found in non-small-cell lung cancer.[2][3] Due to the specific stereochemistry required for binding to the EGFR kinase domain, the (3S,4S) enantiomer is significantly less active and serves as a crucial negative control to differentiate on-target from off-target effects.[1]
Q2: My inquiry mentioned DGAT2, but the documentation refers to EGFR. What is the correct target?
A2: All available public data indicates that the PF-06459988 series of compounds, including the (3S,4S) enantiomer, were developed as inhibitors of EGFR.[2][4][5] There is no scientific literature linking this compound to Diacylglycerol O-acyltransferase (DGAT) activity. It is crucial to proceed with the understanding that EGFR is the intended molecular target family for the active enantiomer.
Q3: How can I be certain that my batch of this compound is pure and stable?
A3: Compound integrity is the first step to ensuring experimental validity.
-
Source Validation: Procure the compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity (typically ≥98% by HPLC) and stereochemical identity.
-
Proper Storage: Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1][6] Avoid repeated freeze-thaw cycles.[6][7]
-
Visual Inspection: Before use, visually inspect solutions for any signs of precipitation or color change, which could indicate degradation or poor solubility.[6]
Q4: What is the best solvent and final concentration to use in my assay?
A4: this compound is typically soluble in DMSO. For cell-based assays, it is critical to maintain a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or artifacts.[7][8] Always include a vehicle-only control (containing the same final DMSO concentration) in your experiments.
Troubleshooting Guide: Unexpected Activity of this compound
If you observe a biological effect with your this compound negative control, use the following guide to troubleshoot the issue.
Issue: The "inactive" (3S,4S) enantiomer is showing an effect in my cellular or biochemical assay.
-
Possible Cause 1: Stereoisomeric Contamination
-
Solution: Your batch of this compound may be contaminated with the highly active (3R,4R) enantiomer. Contact the supplier for a detailed purity analysis or perform chiral chromatography to confirm stereochemical purity.
-
-
Possible Cause 2: Compound Aggregation
-
Solution: At high concentrations, small molecules can form aggregates that lead to non-specific inhibition or other artifacts.[8]
-
Visually inspect the solution for cloudiness.
-
Run a full dose-response curve. Aggregators often exhibit an unusually steep curve.
-
Include 0.01% Triton X-100 or another non-ionic detergent in biochemical assays to disrupt potential aggregates.[8]
-
-
-
Possible Cause 3: Off-Target Effects
-
Solution: While designed to be inactive against EGFR, the compound could have an unrelated off-target activity.
-
Perform a target knockdown (e.g., using siRNA or CRISPR) of the intended target (EGFR). If the active (3R,4R) enantiomer loses its effect while the (3S,4S) enantiomer's effect persists, it confirms an off-target mechanism.[8]
-
Use an orthogonal negative control—a structurally distinct compound that is also inactive against EGFR—to see if the same unexpected phenotype is produced.
-
-
-
Possible Cause 4: Compound Instability/Degradation
Quantitative Data Summary
The table below summarizes key properties of the active parent compound, (3R,4R)-PF-06459988, which provides context for the expected potency that the (3S,4S) enantiomer should lack.
| Parameter | Value | Target Context | Source |
| Target | EGFR (mutant forms, including T790M) | Primary target of the active enantiomer | [3] |
| IC50 (H1975 cells) | 13 nM | Cell line with L858R/T790M EGFR mutations | [9] |
| IC50 (PC9-DRH cells) | 7 nM | Cell line with Del/T790M EGFR mutations | [9] |
| IC50 (A549 cells) | 5100 nM (5.1 µM) | Cell line with wild-type EGFR | [9] |
| Solubility | DMSO: 5 mg/mL | Recommended solvent for stock solution | |
| Water Solubility | 0.177 mg/mL | Physicochemical property | [4] |
| Storage | -80°C for 2 years; -20°C for 1 year | Recommended for stock solution stability | [1] |
Experimental Protocols & Visualizations
Protocol 1: Validating Inhibitor Inactivity in a Cell-Based Proliferation Assay
This protocol is designed to confirm that this compound does not inhibit the proliferation of EGFR-mutant cancer cells, in contrast to its active counterpart.
-
Cell Seeding: Plate H1975 cells (EGFR L858R/T790M) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (3R,4R)-PF-06459988 (positive control), this compound (negative control), and a vehicle control (DMSO) in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Treat the cells with the prepared compounds over a wide concentration range (e.g., 1 nM to 10 µM).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves. The curve for (3R,4R)-PF-06459988 should show a potent inhibitory effect (IC50 ~13 nM), while the curve for this compound should show no significant inhibition at concentrations up to 10 µM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (3S,4S)-PF-06459988 and PF-06459988 in Targeting Mutant Epidermal Growth Factor Receptor (EGFR)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the (3R,4R) and (3S,4S) stereoisomers of PF-06459988, a potent and irreversible inhibitor of T790M-containing Epidermal Growth Factor Receptor (EGFR) mutants. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows.
PF-06459988 is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1] The molecule possesses two chiral centers, leading to the existence of different stereoisomers. The biologically active form, PF-06459988, has the (3R,4R) configuration.[2] In contrast, the (3S,4S) stereoisomer has been identified as the less active enantiomer.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro potency of PF-06459988 and its (3S,4S) stereoisomer in both biochemical and cellular assays. The data is extracted from the primary publication by Cheng et al. in the Journal of Medicinal Chemistry (2016).
| Compound | EGFR (T790M/L858R) Biochemical IC50 (nM) | EGFR (WT) Biochemical IC50 (nM) |
| PF-06459988 ((3R,4R)) | 1.3 ± 0.4 | 150 ± 20 |
| (3S,4S)-PF-06459988 | >20,000 | >20,000 |
Caption: Biochemical potency of PF-06459988 stereoisomers against mutant and wild-type EGFR.
| Compound | H1975 (L858R/T790M) Cellular IC50 (nM) | PC9-DRH (Del/T790M) Cellular IC50 (nM) | A549 (WT) Cellular IC50 (nM) |
| PF-06459988 ((3R,4R)) | 13 | 7 | 5100 |
| This compound | >10,000 | >10,000 | >10,000 |
Caption: Cellular potency of PF-06459988 stereoisomers in various NSCLC cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, as described in the supplementary information of Cheng et al., 2016.
EGFR Biochemical Assay
This continuous-read kinase assay was employed to determine the inherent potency of the compounds against wild-type (WT) and mutant (T790M/L858R) EGFR enzymes.[4]
-
Enzyme and Substrate Preparation : 10X stocks of EGFR-WT and EGFR-T790M/L858R, along with ATP and a Y12-Sox conjugated peptide substrate, were prepared in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[4]
-
Compound Incubation : 5 μL of each enzyme solution was pre-incubated in a 384-well white non-binding surface microtiter plate for 30 minutes at 27°C with 0.5 μL of serially diluted compounds in 50% DMSO.[4]
-
Kinase Reaction Initiation and Monitoring : The kinase reactions were initiated by adding 45 μL of the ATP/Y12-Sox peptide substrate mix. The reaction progress was monitored every 71 seconds for a duration of 30-120 minutes by measuring fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm using a Synergy4 plate reader.[4]
-
Data Analysis : The initial velocity of the reaction was determined from the slope of the relative fluorescence units versus time. These velocities were then plotted against the inhibitor concentration to calculate the apparent IC50 values using a variable slope model in GraphPad Prism.[4]
Cell Proliferation Assay
This assay was used to assess the growth inhibition effects of the compounds on various non-small cell lung cancer (NSCLC) cell lines.
-
Cell Culture : H1975, PC9-DRH, and A549 cells were maintained in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[4]
-
Cell Seeding and Treatment : Cells were seeded in 96-well plates and allowed to adhere for 4 hours. Subsequently, they were treated with a range of compound concentrations (from 0.005 µM to 5 µM) for 72 hours.[4]
-
Viability Measurement : Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, and the results were converted to cell numbers based on a standard curve.[4]
-
Data Analysis : The growth inhibition (GI50) values were calculated using GraphPad Prism.[4]
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for determining cellular potency.
Caption: Simplified EGFR signaling pathway and the inhibitory action of PF-06459988.
Caption: Experimental workflow for determining the cellular potency of EGFR inhibitors.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-{(3 R ,4 R )-3-[({5-Chloro-2-[(1-methyl-1 H -pyrazol-4-yl)amino]-7 H -pyrrolo[2,3- d ]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants (Journal Article) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
Validating EGFR Inhibition: A Comparative Guide to Using (3S,4S)-PF-06459988 as a Negative Control
In the landscape of cancer research and drug development, specific and potent inhibition of cellular targets is paramount. For researchers investigating Epidermal Growth Factor Receptor (EGFR) signaling, particularly in the context of non-small cell lung cancer (NSCLC), the irreversible inhibitor PF-06459988 has emerged as a valuable tool. To ensure the specificity of experimental findings, a reliable negative control is essential. This guide provides a comparative overview of PF-06459988 and its less active enantiomer, (3S,4S)-PF-06459988, establishing the latter's role as a crucial negative control for validating EGFR inhibition.
Understanding the Stereochemistry of Inhibition
PF-06459988 is a potent, irreversible inhibitor of mutant forms of EGFR, including the T790M resistance mutation.[1][2] Its efficacy is attributed to its (3R,4R) stereochemistry, which allows for optimal binding to the EGFR kinase domain. In contrast, this compound is the (S,S) enantiomer and is significantly less active.[1] This stereoisomer serves as an ideal negative control because it shares the same chemical composition as the active compound but lacks its potent inhibitory activity due to its different three-dimensional arrangement.
Comparative Performance Data
The striking difference in inhibitory activity between the two enantiomers is evident in their half-maximal inhibitory concentrations (IC50) against various EGFR-mutant and wild-type cell lines. The data presented below demonstrates the potent and selective activity of PF-06459988, while highlighting the markedly reduced potency of its (3S,4S) counterpart, thereby validating its use as a negative control.
| Cell Line | EGFR Mutation Status | PF-06459988 IC50 (nM) | This compound IC50 (nM) | Fold Difference |
| H1975 | L858R/T790M | 13 | >10,000 | >769 |
| PC-9 | del E746-A750 | 140 | >10,000 | >71 |
| A549 | Wild-Type | 5100 | >10,000 | >1.9 |
Data compiled from Cheng, H., et al. (2016). Journal of Medicinal Chemistry, 59(5), 2005–2024.
This comparative data clearly illustrates that while PF-06459988 potently inhibits EGFR in mutant cell lines, this compound shows negligible activity at concentrations where the active compound is highly effective. This significant difference in potency is the cornerstone of its utility as a negative control.
Experimental Protocols
To effectively utilize this compound as a negative control, it is crucial to employ robust and well-defined experimental protocols. Below are detailed methodologies for key experiments to validate EGFR inhibition.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the direct inhibitory effect of PF-06459988 and this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
PF-06459988 and this compound stock solutions (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of PF-06459988 and this compound in kinase buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the EGFR enzyme to each well, except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing a more physiologically relevant assessment of target engagement.
Objective: To assess the ability of PF-06459988 and this compound to inhibit EGFR phosphorylation in intact cells.
Materials:
-
EGFR-expressing cell line (e.g., A431, H1975)
-
Cell culture medium and serum
-
PF-06459988 and this compound stock solutions
-
EGF (for stimulating EGFR phosphorylation in wild-type cells)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Western blot reagents and equipment or ELISA-based detection kit
Procedure (Western Blotting):
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Starve cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of PF-06459988, this compound, or vehicle control for a specified time (e.g., 2 hours).
-
For wild-type EGFR, stimulate cells with EGF for a short period (e.g., 10 minutes). Mutant EGFR cell lines may not require stimulation.
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
Detect the signal using an appropriate secondary antibody and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total EGFR.
Cell Proliferation Assay
This assay evaluates the downstream effect of EGFR inhibition on cell viability and growth.
Objective: To compare the anti-proliferative effects of PF-06459988 and this compound on EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., H1975, PC-9)
-
Cell culture medium
-
PF-06459988 and this compound stock solutions
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of PF-06459988, this compound, or vehicle control.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percent of viable cells relative to the vehicle control and determine the IC50 values.
Visualizing EGFR Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and the logical workflow for validating EGFR inhibition using a negative control.
Caption: Simplified EGFR signaling pathway and points of intervention.
Caption: Workflow for validating specific EGFR inhibition.
References
A Comparative Guide to (3S,4S)-PF-06459988 and Other Inactive EGFR Inhibitors for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (3S,4S)-PF-06459988, the less active diastereomer of the potent epidermal growth factor receptor (EGFR) inhibitor PF-06459988, with other reported inactive or significantly less active EGFR inhibitors. Understanding the characteristics of these inactive compounds is crucial for establishing robust negative controls in experimental settings and for elucidating the structure-activity relationships (SAR) that govern EGFR inhibition. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes critical signaling pathways and workflows.
Introduction to Inactive EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[3] While the focus of drug discovery is on developing potent and selective EGFR inhibitors, their inactive counterparts are invaluable tools in research. These molecules, which often include stereoisomers or close structural analogs of active compounds, serve as essential negative controls to demonstrate the on-target effects of the active inhibitor.[4] this compound is the (3S,4S) diastereomer of PF-06459988, a potent, wild-type sparing, irreversible inhibitor of T790M-containing EGFR mutants.[5] Due to its stereochemistry, this compound is significantly less active, making it an ideal negative control for studies involving its active (3R,4R) counterpart.
Comparative Analysis of Inactive EGFR Inhibitors
Direct comparative studies of multiple inactive EGFR inhibitors are scarce in the literature. However, data from various sources allow for an indirect comparison of their lack of activity. The following tables summarize the available quantitative data for this compound and other compounds reported to have minimal EGFR inhibitory activity.
Table 1: Biochemical Activity of Inactive and Less Active EGFR Inhibitors
| Compound | Target EGFR Mutant | Assay Type | IC50 (nM) | Fold Difference vs. Active Form (approx.) |
| This compound | L858R/T790M | Biochemical | >10,000 | >1000x vs. (3R,4R)-PF-06459988 |
| (R)-enantiomer of Pyrimidine 3 | TrkA (as a proxy for kinase) | Cell-based | ~100x less potent than (S)-enantiomer | 100x |
| Inactive Bivalent EGFR Inhibitor (N-linked 1) | WT and mutant EGFR | HTRF-based activity | >1000 | >1000x vs. active C-linked inhibitors 2-3 |
Note: Data for inactive inhibitors is often reported as ">" a certain concentration, indicating no significant inhibition was observed up to that point.
Table 2: Cellular Activity of Inactive and Less Active EGFR Inhibitors
| Compound | Cell Line | EGFR Status | Assay Type | IC50 (nM) or % Inhibition |
| This compound | H1975 | L858R/T790M | Cell Proliferation | >10,000 |
| Inactive Pyrrolo[3,2-d]pyrimidine (TAK-285) | T790M/L858R mutant | Biochemical | No inhibitory activity | N/A |
| 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) | EGFR | Biochemical | 2700 | Used as a negative control for the Src kinase inhibitor PP2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7][8][9][10]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of EGFR kinase in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular EGFR Phosphorylation Assay (Western Blot)
This method quantifies the level of phosphorylated EGFR (p-EGFR) in cells, providing a measure of EGFR activation.[11][12]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, H1975)
-
Cell culture medium and serum
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR and anti-total EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR for normalization.
-
Quantify the band intensities to determine the relative level of EGFR phosphorylation.
Visualizations
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor activity.
Caption: Simplified EGFR signaling cascade.
Caption: General experimental workflow for inhibitor testing.
Conclusion
This compound serves as a well-defined negative control for its active counterpart, (3R,4R)-PF-06459988, exhibiting significantly lower biochemical and cellular activity. While direct comparative data for a wide range of inactive EGFR inhibitors is limited, the examples provided highlight the importance of stereochemistry and subtle structural modifications in determining inhibitor potency. The use of such inactive compounds is indispensable for validating the target specificity of active EGFR inhibitors and for advancing our understanding of the molecular interactions within the EGFR kinase domain. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of both active and inactive EGFR-targeting compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Unveiling the Off-Target Profile of (3S,4S)-PF-06459988: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target screening of (3S,4S)-PF-06459988, the less active S-enantiomer of the potent epidermal growth factor receptor (EGFR) inhibitor PF-06459988. We delve into supporting experimental data, detailed methodologies, and a comparative analysis with other relevant EGFR inhibitors.
This compound is the less active enantiomer of PF-06459988, a third-generation irreversible inhibitor designed to target the T790M mutant of EGFR, a common resistance mechanism in non-small cell lung cancer (NSCLC).[1] A key attribute of third-generation inhibitors is their selectivity for mutant EGFR over wild-type (WT) EGFR, aiming to reduce the dose-limiting toxicities associated with first-generation drugs.[1] The development of PF-06459988 focused on achieving high potency and specificity for T790M-containing double mutant EGFRs while minimizing off-target reactivity.[1]
Comparative Off-Target Profile
The primary discovery of PF-06459988 highlighted its "greatly reduced proteome reactivity relative to earlier irreversible EGFR inhibitors."[1] This improved selectivity is a critical feature for reducing mechanism-based and off-target toxicities. To provide a clear comparison, this guide focuses on PF-06459988 and its alternatives, including osimertinib and rociletinib, which are also third-generation EGFR inhibitors.
A key methodology for assessing the off-target profile of covalent inhibitors is activity-based protein profiling (ABPP). This chemical proteomics approach allows for the global mapping of protein targets in their native cellular environment. One study utilized alkyne-derivatized probes of PF-06459988 (probe 5), osimertinib (probe 4), and another third-generation inhibitor (probe 6, structurally related to rociletinib) to compare their proteome-wide reactivity in H1975 human lung cancer cells.[2]
The results demonstrated that the probe corresponding to PF-06459988 (probe 5) exhibited the lowest overall proteomic reactivity among the three.[2] This suggests a more selective profile with fewer off-targets compared to the other inhibitors tested under the same conditions.[2]
| Inhibitor Probe | Relative Proteomic Reactivity | Key Observations |
| PF-06459988 (Probe 5) | Lowest | Displayed the most limited time-dependent increase in proteomic reactivity, indicating higher selectivity.[2] |
| Osimertinib (Probe 4) | Higher than PF-06459988 | Showed more extensive protein labeling compared to the PF-06459988 probe.[2] |
| Rociletinib-related (Probe 6) | Higher than PF-06459988 | Exhibited significant protein labeling, comparable to the osimertinib probe.[2] |
Table 1: Comparison of Proteome-wide Reactivity of Third-Generation EGFR Inhibitor Probes.
Known Off-Targets of Alternative Inhibitors
While specific off-target data for this compound is limited due to its nature as the less active enantiomer, the off-target profiles of its comparators have been investigated:
-
Osimertinib: Chemical proteomic studies have revealed that osimertinib can covalently modify cathepsins, which is correlated with the lysosomal accumulation of the drug.
-
Rociletinib: Kinase profiling has indicated weak inhibitory activity against other kinases such as FAK, CHK2, ERBB4, and JAK3.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Covalent Inhibitors
This method is crucial for identifying the on- and off-targets of covalent inhibitors in a complex biological system.
Objective: To identify and compare the proteome-wide targets of different covalent EGFR inhibitors.
Materials:
-
H1975 human lung cancer cells
-
Alkyne-derivatized probes of the inhibitors (e.g., probes for PF-06459988, osimertinib)
-
DMSO (vehicle control)
-
Rhodamine-azide or biotin-azide for click chemistry
-
Lysis buffer, reagents for SDS-PAGE and in-gel fluorescence scanning
-
Mass spectrometer for protein identification
Workflow:
Procedure:
-
Human cancer cells (e.g., H1975) are cultured to the desired confluency.
-
Cells are pre-treated with the parent inhibitor or DMSO (as a control) for a specified duration (e.g., 2 hours).[2]
-
The corresponding alkyne-derivatized probe of the inhibitor is then added to the cells and incubated (e.g., 4 hours).[2]
-
The cells are harvested and lysed to release the proteome.
-
Copper-catalyzed azide-alkyne cycloaddition (click chemistry) is performed to attach a reporter tag (e.g., rhodamine-azide for fluorescence or biotin-azide for enrichment) to the alkyne probe-labeled proteins.
-
The labeled proteome is separated by SDS-PAGE, and in-gel fluorescence scanning is used to visualize the protein targets.
-
For identification of the labeled proteins, biotin-tagged proteins can be enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[3]
EGFR Signaling and Off-Target Implications
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades. These pathways are crucial for regulating cell proliferation, survival, and migration.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (3S,4S)-PF-06459988 and Other Third-Generation EGFR Inhibitors
This guide provides a comparative analysis of the cross-reactivity profile of (3S,4S)-PF-06459988, a third-generation epidermal growth factor receptor (EGFR) inhibitor, with other clinically relevant alternatives. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform their research and development activities.
This compound is the less active enantiomer of PF-06459988, a potent and irreversible inhibitor of mutant forms of EGFR, particularly those harboring the T790M resistance mutation.[1] While specific cross-reactivity data for the (3S,4S) enantiomer is not extensively available in public literature, this guide will focus on the well-characterized active enantiomer, (3R,4R)-PF-06459988 , and compare its selectivity profile with other third-generation EGFR inhibitors, namely Osimertinib and Rociletinib .
Comparison of Cellular Activity and Selectivity
Third-generation EGFR tyrosine kinase inhibitors (TKIs) are designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form, thereby reducing the dose-limiting toxicities associated with earlier generation inhibitors.[1] The following table summarizes the cellular activity and selectivity of (3R,4R)-PF-06459988, Osimertinib, and Rociletinib against various EGFR genotypes.
| Compound | Target EGFR Genotype | Cell Line | IC50 (nM) | Selectivity (WT/Mutant) | Reference |
| (3R,4R)-PF-06459988 | L858R/T790M | H1975 | 13 | ~392x | [2] |
| Del/T790M | PC9-DRH | 7 | ~728x | [2] | |
| WT | A549 | 5100 | - | [2] | |
| Osimertinib | L858R/T790M | H1975 | <15 | ~200x | [3] |
| Exon 19 Del/T790M | PC-9 (T790M) | ~11 | - | ||
| WT | LoVo | ~480 | - | ||
| Rociletinib | L858R/T790M | - | 21.5 (Ki) | ~14x | |
| WT | - | 303.3 (Ki) | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant. A higher selectivity ratio indicates a greater preference for the mutant over the wild-type EGFR. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
A thorough assessment of a kinase inhibitor's cross-reactivity profile is crucial for its development as a therapeutic agent. The following is a generalized protocol for an in vitro kinase inhibition assay, a common method used to determine the selectivity of a compound against a panel of kinases.
In Vitro Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
2. Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or other detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assays)
-
Scintillation counter or luminometer
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP or unlabeled ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC50.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Luminescence Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Radiometric Assay: Measure the radioactivity in each well using a scintillation counter.
-
Luminescence Assay: Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. Third-generation inhibitors like PF-06459988 are designed to irreversibly bind to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, thereby blocking its activity.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Enantioselective Targeting of Mutant EGFR: A Comparative Analysis of PF-06459988
For Immediate Release
In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount for maximizing efficacy while minimizing off-target effects. This guide provides a comparative analysis of the enantioselectivity of PF-06459988, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor, in kinase binding assays. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its performance against its less active enantiomer and other relevant inhibitors, supported by experimental data and detailed protocols.
PF-06459988 is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation that often arises in non-small cell lung cancer (NSCLC) following treatment with first-generation EGFR inhibitors. Its chemical structure incorporates a specific stereochemistry that is crucial for its high-affinity binding and inhibitory activity.
Enantioselectivity of PF-06459988
PF-06459988 is the (3R,4R)-enantiomer of the molecule. Experimental data demonstrates a significant difference in inhibitory activity between PF-06459988 and its (3S,4S)-enantiomer, highlighting the critical role of stereochemistry in its mechanism of action. The (3S,4S)-enantiomer is reported to be the less active form of the molecule.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50) of PF-06459988 and its enantiomer against various EGFR genotypes.
| Compound | Target Kinase | IC50 (nM) |
| PF-06459988 ((3R,4R)-enantiomer) | EGFR (L858R/T790M) | 13 |
| EGFR (Del/T790M) | 7 | |
| EGFR (L858R) | 21 | |
| EGFR (Del) | 140 | |
| EGFR (WT) | 5100 | |
| (3S,4S)-PF-06459988 | EGFR (T790M mutant) | Less Active |
Data compiled from publicly available sources. "Less Active" indicates that while specific IC50 values for the (3S,4S)-enantiomer are not detailed in the readily available literature, it is explicitly identified as the less potent stereoisomer.
Comparison with Alternative EGFR Inhibitors
To provide a broader context, the following table compares the in vitro potency of PF-06459988 with other third-generation EGFR inhibitors against the key T790M mutant.
| Inhibitor | EGFR (L858R/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) | Selectivity Ratio (WT/mutant) |
| PF-06459988 | 13 | 5100 | ~392 |
| Osimertinib (AZD9291) | ~15 | ~140 | ~9.3 |
| Rociletinib (CO-1686) | ~25 | ~480 | ~19.2 |
IC50 values are approximate and can vary based on assay conditions. The data is intended for comparative purposes.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like PF-06459988. Below is a generalized protocol for a typical in vitro kinase binding assay.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M, Del, Del/T790M)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., PF-06459988, this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Radiolabeled [γ-33P]ATP or fluorescently labeled ATP analog
-
Filter plates or beads for capturing the phosphorylated substrate
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific EGFR kinase enzyme, and the peptide substrate.
-
Serially dilute the test compounds in DMSO and add them to the reaction mixture. A DMSO-only control is included to determine 100% kinase activity.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-33P]ATP or a fluorescent analog).
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate or add capture beads to bind the phosphorylated substrate.
-
Wash the filter plate or beads to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the general workflow of a kinase inhibition assay.
Comparative Analysis of PF-06459988 and its S-enantiomer: Information Not Publicly Available
A comprehensive search of scientific literature and patent databases has revealed no publicly available information on the S-enantiomer of the EGFR inhibitor PF-06459988. All existing research focuses exclusively on the potent (3R,4R)-enantiomer, which is the designated active compound.
Therefore, a direct comparative guide confirming the on-target effects of PF-06459988 versus its S-enantiomer cannot be generated at this time due to the complete absence of experimental data for the S-enantiomer.
PF-06459988 is a third-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor specifically designed to target mutant forms of EGFR, particularly the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[1][2][3][4] Its high potency and selectivity for mutant EGFR over wild-type (WT) EGFR are well-documented.[3][4][5][6]
The development of chiral drugs often involves the synthesis and evaluation of individual enantiomers to identify the more active and/or less toxic stereoisomer. However, in the case of PF-06459988, the focus of all published research, including the seminal discovery paper, has been solely on the (3R,4R) configuration.[4] There is no mention of the synthesis, isolation, or biological testing of the corresponding (3S,4S)-enantiomer or any other stereoisomers.
While the principle of stereoselectivity is a critical aspect of drug design and development, with different enantiomers of a chiral molecule often exhibiting distinct pharmacological activities, no such comparative data is available for PF-06459988.
Hypothetical Framework for Comparison
Should data on the S-enantiomer of PF-06459988 become available, a comparative analysis would involve the following experimental approaches to determine their relative on-target effects.
Data Presentation
A comparative table would be structured to summarize key quantitative metrics for both enantiomers.
| Parameter | PF-06459988 ((3R,4R)-enantiomer) | S-enantiomer |
| Biochemical Potency | ||
| IC₅₀ vs. EGFR (L858R/T790M) | Data Available | Data Not Available |
| IC₅₀ vs. EGFR (Del/T790M) | Data Available | Data Not Available |
| IC₅₀ vs. EGFR (WT) | Data Available | Data Not Available |
| Cellular Potency | ||
| IC₅₀ in H1975 cells (L858R/T790M) | Data Available | Data Not Available |
| IC₅₀ in PC9-DRH cells (Del/T790M) | Data Available | Data Not Available |
| IC₅₀ in A549 cells (WT) | Data Available | Data Not Available |
| Selectivity Ratio | ||
| (IC₅₀ WT EGFR) / (IC₅₀ Mutant EGFR) | Data Available | Data Not Available |
Experimental Protocols
Detailed methodologies would be required to ensure a robust comparison.
Biochemical Kinase Assays: To determine the direct inhibitory activity against the EGFR kinase domain, enzymatic assays would be performed. These assays typically involve incubating the purified recombinant EGFR protein (both mutant and wild-type) with a peptide substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor (PF-06459988 or its S-enantiomer). The amount of phosphorylated substrate is then quantified to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Proliferation Assays: To assess the effect of the compounds on cancer cells, proliferation assays would be conducted. NSCLC cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M) and a cell line with wild-type EGFR (e.g., A549) would be treated with a range of concentrations of each enantiomer. Cell viability would be measured after a set incubation period (e.g., 72 hours) using a reagent such as resazurin or CellTiter-Glo. The resulting data would be used to calculate the IC₅₀ for cell growth inhibition.
Target Engagement Assays: To confirm that the inhibitors are binding to EGFR within the cell, a cellular thermal shift assay (CETSA) or a similar target engagement assay could be employed. This would involve treating intact cells with the compounds, followed by heating to denature proteins. The principle is that ligand-bound proteins are stabilized and will denature at a higher temperature. The amount of soluble EGFR at different temperatures would be quantified by Western blotting or other protein detection methods.
Visualization of Signaling Pathway
The on-target effect of PF-06459988 and its S-enantiomer would be to inhibit the downstream signaling cascade initiated by mutant EGFR. A diagram illustrating this pathway would be essential for understanding the mechanism of action.
Caption: EGFR signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Kinase Inhibitor Specificity: The Critical Role of Inactive Enantiomers
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for selective and potent kinase inhibitors, ensuring on-target activity while minimizing off-target effects is paramount. A crucial, yet sometimes overlooked, aspect of this validation process is the use of stereochemistry, specifically the comparison of a biologically active enantiomer with its inactive counterpart. This guide provides an objective comparison of this methodology with other alternatives, supported by experimental data and detailed protocols, to underscore the importance of using inactive enantiomers as negative controls in kinase inhibitor research.
The Significance of Chirality in Kinase Inhibition
Many small molecule kinase inhibitors are chiral, existing as enantiomers – non-superimposable mirror images. While they may have identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of a kinase active site can differ dramatically.[1][2] One enantiomer, the "eutomer," may bind with high affinity and inhibit the kinase, while the other, the "distomer," may be significantly less active or completely inactive.[2] Utilizing this difference provides a powerful tool for validating that the observed biological effects of a compound are due to the inhibition of the intended target and not due to non-specific or off-target interactions.
Data Presentation: Enantioselectivity of Kinase Inhibitors
The following table summarizes quantitative data on the differential activity of enantiomers for several kinase inhibitors, highlighting the stark differences in potency that can exist between stereoisomers. This data underscores the utility of the inactive enantiomer as a negative control.
| Kinase Inhibitor | Target Kinase | Active Enantiomer/Stereoisomer | IC50 (nM) | Inactive Enantiomer/Stereoisomer | IC50 (nM) | Fold Difference |
| PH-797804 | p38α | (aS)-atropisomer | 26[2][3] | (aR)-atropisomer | >2600 | >100[1][2] |
| ERK2 Inhibitor | ERK2 | (S)-enantiomer | ~2 (Ki) | (R)-enantiomer | ~150 (Ki) | ~75[2] |
| Tofacitinib (CP-690,550) | JAK3 | (3R,4R) | 1[4] | Other diastereomers | Inactive | >100 |
Experimental Protocols
To rigorously validate kinase inhibitor specificity using enantiomers, several key experiments are essential. Below are detailed methodologies for these critical assays.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and the inhibitory potential of a compound.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Active and inactive enantiomers of the kinase inhibitor (stock solutions in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.8 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
AG 1 x 8 ion exchange resin
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: In microcentrifuge tubes, prepare reaction mixtures containing kinase reaction buffer, the specific substrate, and the kinase enzyme.
-
Add Inhibitors: Add serial dilutions of the active and inactive enantiomers to their respective tubes. Include a DMSO-only control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.[5]
-
Stop Reaction and Separate: Terminate the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using an ion exchange resin.[5]
-
Quantify: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium
-
Active and inactive enantiomers of the kinase inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of the active and inactive enantiomers, as well as a vehicle control (DMSO), for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspensions into PCR tubes.
-
Heat Challenge: Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining in solution by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the functional consequence of kinase inhibition by measuring the phosphorylation status of downstream substrates in a signaling pathway.
Materials:
-
Cell line of interest
-
Cell culture medium and stimulators (e.g., growth factors, cytokines)
-
Active and inactive enantiomers of the kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Cell Treatment and Stimulation: Plate cells and, if necessary, serum-starve them. Pre-treat the cells with the active and inactive enantiomers or vehicle control for a defined period. Then, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies against the phosphorylated and total proteins of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitors on the signaling pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for validating kinase inhibitor specificity and a representative signaling pathway that can be interrogated.
Caption: Workflow for validating kinase inhibitor specificity.
Caption: The p38 MAPK signaling pathway and inhibition by PH-797804.
Conclusion
The use of an inactive enantiomer as a negative control is a powerful and straightforward method to build a strong case for the on-target activity of a chiral kinase inhibitor. The significant difference in potency between enantiomers, as demonstrated in the provided data, offers a clear distinction between specific, target-mediated effects and potential non-specific or off-target phenomena. By incorporating the experimental protocols outlined in this guide, researchers can generate robust data to confidently validate the specificity of their kinase inhibitors, a critical step in the development of novel therapeutics and chemical probes.
References
Differential effects of PF-06459988 stereoisomers on signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation epidermal growth factor receptor (EGFR) inhibitor, PF-06459988, with other EGFR inhibitors. The focus is on their differential effects on the EGFR signaling pathway, supported by experimental data. Initial research indicates that PF-06459988 is a specific stereoisomer, 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one. Currently, there is no publicly available literature on the differential effects of other stereoisomers of PF-06459988. Therefore, this guide will compare the efficacy and selectivity of PF-06459988 against first and second-generation EGFR inhibitors.
Executive Summary
PF-06459988 is an irreversible and mutant-selective EGFR inhibitor, demonstrating high potency against T790M-containing double mutant EGFRs, which are a common cause of resistance to first-generation EGFR inhibitors.[1][2][3] Compared to earlier generation inhibitors, PF-06459988 exhibits significantly greater selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially wider therapeutic window and reduced side effects.[1][2] This guide will delve into the quantitative data supporting these claims and the experimental methods used for their validation.
Data Presentation: Comparative Inhibitory Potency of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-06459988 and other EGFR inhibitors against various EGFR genotypes. The data is extracted from the discovery paper of PF-06459988 to ensure consistency in experimental conditions.
| Compound | EGFR L858R/T790M (H1975) IC50 (nM) | EGFR Del/T790M (PC9-DRH) IC50 (nM) | EGFR L858R (H3255) IC50 (nM) | EGFR Del (PC9) IC50 (nM) | EGFR Del (HCC827) IC50 (nM) | WT EGFR (A549) IC50 (nM) |
| PF-06459988 | 13 | 7 | 21 | 140 | 90 | 5100 |
| Gefitinib | >10000 | >10000 | 9 | 10 | 9 | 2400 |
| Erlotinib | >10000 | >10000 | 11 | 20 | 12 | 2100 |
| Afatinib | 240 | 160 | 1 | 1 | 1 | 10 |
| Rociletinib | 25 | 11 | 110 | 360 | 250 | 480 |
| Osimertinib | 12 | 5 | 10 | 20 | 10 | 490 |
Data sourced from Cheng et al., J. Med. Chem. 2016, 59, 5, 2005-2024.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cellular Phosphorylation Assay
This assay determines the inhibitory effect of the compounds on EGFR phosphorylation in intact cells.
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (H1975, PC9-DRH, H3255, PC9, HCC827, and A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with a serial dilution of the test compounds (PF-06459988, gefitinib, erlotinib, afatinib, rociletinib, osimertinib) for 2 hours.
-
Lysis and ELISA: After treatment, the cells are lysed, and the level of phosphorylated EGFR is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The ELISA plates are coated with a capture antibody specific for total EGFR. The cell lysates are added to the wells, followed by a detection antibody that specifically recognizes the phosphorylated form of EGFR.
-
Data Analysis: The signal is developed using a colorimetric substrate, and the absorbance is read on a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Biochemical Kinase Assay
This assay measures the direct inhibitory activity of the compounds on the isolated EGFR enzyme.
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) is used as the enzyme source. A synthetic peptide is used as the substrate.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and the EGFR enzyme. The test compounds are added at various concentrations. The reaction is initiated by the addition of the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: Workflow for evaluating the potency and selectivity of EGFR inhibitors.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for (3S,4S)-PF-06459988
Disclaimer: This document provides essential safety and logistical information based on publicly available data and general laboratory best practices. A specific Safety Data Sheet (SDS) for (3S,4S)-PF-06459988 was not publicly available at the time of this writing. The official SDS from the manufacturer or supplier is the primary and authoritative source for safety, handling, and disposal information. Researchers, scientists, and drug development professionals must obtain and adhere to the guidance provided in the official SDS for this compound. Pfizer, as a potential originator of this compound, provides a portal for accessing SDSs for their products.[1]
This compound is identified as a potent, irreversible inhibitor of T790M mutant epidermal growth factor receptor (EGFR), a compound of interest in cancer research.[2][3] Due to its high potency and targeted mechanism of action, all handling and disposal procedures should be conducted with the utmost caution to minimize exposure and environmental release.
Key Compound Information
The following table summarizes key information for this compound relevant to its safe handling and disposal.
| Property | Value | Source(s) |
| Chemical Name | 1-((3R,4R)-3-(((5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxy-1-pyrrolidinyl)-2-propen-1-one | [2] |
| Molecular Formula | C₁₉H₂₂ClN₇O₃ | [4] |
| Molecular Weight | 431.9 g/mol | [2] |
| Compound Type | Potent, irreversible EGFR inhibitor | [3] |
| Storage | Recommended long-term storage at -20°C.[3] |
Proper Disposal Procedures
The following step-by-step procedures are based on general best practices for the disposal of potent pharmaceutical compounds and hazardous laboratory waste.[5][6] These should be considered interim guidance until the official SDS is consulted.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn, including but not limited to:
-
Safety glasses or goggles[7]
-
A lab coat[5]
-
Gloves (chemically resistant, type to be specified in the official SDS)[5]
-
All handling of the solid compound and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[8]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with the compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Any other information required by your institution's EHS office and local regulations.
Step 4: Storage of Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Follow all institutional and regulatory requirements for the storage of hazardous waste.
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Incineration at a permitted facility is a typical disposal method for hazardous pharmaceutical waste.[5]
Experimental Protocols and Deactivation
No specific experimental protocols for the deactivation of this compound for disposal purposes are publicly available. As an irreversible inhibitor, it forms a covalent bond with its target, often a cysteine residue.[11][12] Chemical deactivation in a laboratory setting without a validated protocol is not recommended due to the potential for creating other hazardous byproducts. The primary and safest approach is secure containment and disposal via a licensed contractor.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Safety Data Sheets | Pfizer [pfizer.com]
- 2. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
